molecular formula C6H8BrClN2 B2762118 2-bromo-N-methylpyridin-4-amine hydrochloride CAS No. 2243521-59-5

2-bromo-N-methylpyridin-4-amine hydrochloride

Cat. No.: B2762118
CAS No.: 2243521-59-5
M. Wt: 223.5
InChI Key: QVYTYTQGLDEXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methylpyridin-4-amine hydrochloride is a valuable chemical intermediate in scientific research and development, particularly in the fields of medicinal and agricultural chemistry. Its molecular structure, featuring both a bromine atom and a methylamino group on the pyridine ring, makes it a versatile building block for the synthesis of more complex, functionalized molecules. This compound is especially useful in structure-based drug design, where it can serve as a core scaffold for creating potential therapeutics. In pharmaceutical research, analogous pyridine-methylamine structures have been identified as key components in developing potent inhibitors for significant biological targets. For instance, such scaffolds have been utilized in the design of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases . Furthermore, pyridine-2-methylamine derivatives have demonstrated high potency against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, by potentially targeting the essential mycobacterial membrane protein Large 3 (MmpL3) . The bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki reactions, enabling researchers to explore diverse chemical space and optimize compound properties for activity, selectivity, and metabolic stability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-bromo-N-methylpyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c1-8-5-2-3-9-6(7)4-5;/h2-4H,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYTYTQGLDEXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243521-59-5
Record name 2-bromo-N-methylpyridin-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Comprehensive Purity Characterization of 2-Bromo-N-methylpyridin-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the analytical control strategy for 2-bromo-N-methylpyridin-4-amine hydrochloride , a critical scaffold in the synthesis of kinase inhibitors and complex heterocycles. Unlike simple pyridines, the N-methylamino substituent at the 4-position introduces specific tautomeric and basicity challenges that complicate standard reverse-phase chromatography.

This document moves beyond generic protocols to address the specific Critical Quality Attributes (CQAs) of this molecule: regioisomeric purity (differentiating the 2-amino vs. 4-amino substitution), salt stoichiometry (ensuring accurate molecular weight for downstream dosing), and halogenated precursors .

Molecular Profile & Impurity Landscape

To design a robust method, we must first map the "Impurity Fate"—predicting contaminants based on the synthesis logic. The most industrial route involves Nucleophilic Aromatic Substitution (


) of 2,4-dibromopyridine (or 2-bromo-4-chloropyridine) with methylamine.
The Regioisomer Challenge

The pyridine ring is electron-deficient. Halogens at the 2- and 4-positions are susceptible to nucleophilic attack. While the 4-position is generally more reactive due to lower steric hindrance and intermediate stability, the 2-isomer (4-bromo-N-methylpyridin-2-amine) is a thermodynamically possible byproduct. These isomers have identical mass (LC-MS cannot distinguish them) and very similar polarity.

Impurity Fate Mapping

The following diagram illustrates the genesis of potential impurities, guiding our separation requirements.

ImpurityFate SM Starting Material (2,4-Dibromopyridine) Target TARGET 2-Bromo-N-methylpyridin-4-amine SM->Target Major Pathway (C4 Substitution) ImpA Impurity A (Regioisomer) 4-Bromo-N-methylpyridin-2-amine SM->ImpA Minor Pathway (C2 Substitution) ImpC Impurity C (Hydrolysis) 2-Bromo-4-hydroxypyridine SM->ImpC Hydrolysis (Trace H2O) Reagent Reagent (Methylamine) ImpB Impurity B (Over-reaction) N,N'-Dimethyl-2,4-pyridinediamine Target->ImpB Excess MeNH2

Figure 1: Impurity Fate Map illustrating the competitive substitution pathways (


) that necessitate high-resolution separation of regioisomers.

Chromatographic Purity (HPLC-UV)

Standard C18 methods often fail for aminopyridines due to severe peak tailing caused by the interaction of the basic nitrogen with residual silanols on the column stationary phase. We employ a low-pH ion-suppression strategy to protonate the amine fully, improving peak shape.

Method Parameters[1][2]
ParameterSpecificationRationale
Column C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Agilent Zorbax Eclipse Plus)"Charged Surface Hybrid" (CSH) or heavy end-capping reduces silanol interactions with the basic pyridine.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA (pH ~2) ensures the pyridine (pKa ~6-7) is 100% protonated, preventing mixed-mode retention.
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of MPA to prevent baseline drift.
Gradient 0-2 min: 5% B; 15 min: 95% B; 20 min: 95% B.Starts highly aqueous to retain the polar salt; ramps to elute non-polar dibromo precursors.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 275 nmMax absorbance for the aminopyridine chromophore; minimizes baseline noise from TFA.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (

    
    ):  > 1.5 between the Target Peak and Impurity A (Regioisomer). Note: If standards are unavailable, use a forced degradation sample (heat/base) to generate isomers.
    
  • Tailing Factor (

    
    ):  0.8 – 1.3. (Tailing > 1.5 indicates silanol activity; replace column or increase buffer strength).
    
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Salt Stoichiometry & Counter-ion Analysis

The "Hydrochloride" designation implies a 1:1 molar ratio of HCl to the base. However, excess HCl (hygroscopic) or sub-stoichiometric amounts affect the calculated molecular weight used for reaction stoichiometry.

Potentiometric Titration (Chloride Content)

This method validates that the molecule is indeed the mono-hydrochloride salt.

  • Principle: Argentometric precipitation of chloride with silver nitrate.

  • Reagent: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water:Methanol (1:1) with 1 mL Nitric Acid.

  • Detection: Potentiometric electrode (Silver/Sulfide).

  • Calculation:

    
    
    
  • Target: Theoretical Cl content for

    
     (MW ~223.5) is 15.86% .
    
    • Acceptance Range: 15.5% – 16.2% (Indicates 1:1 salt).

    • Value > 16.5%: Indicates excess free HCl (likely hygroscopic).

    • Value < 15.0%: Indicates free base presence.

Structural Verification (NMR)

HPLC confirms purity, but NMR confirms identity. The specific location of the methyl group (on the Nitrogen vs. the Ring) is unambiguous in Proton NMR.

H-NMR Interpretation (DMSO- )
  • Methyl Group: Look for a doublet at

    
     ppm.
    
    • Why a doublet? Coupling with the NH proton (

      
       Hz). If it were a ring-methyl (2-bromo-4-methylpyridine), it would be a singlet.
      
  • Amine Proton: Broad singlet/quartet at

    
     ppm (exchangeable with 
    
    
    
    ).
  • Pyridine Ring Protons:

    • H3 (Ortho to amine): Doublet,

      
       ppm.
      
    • H5 (Ortho to amine): Doublet of doublets,

      
       ppm.
      
    • H6 (Ortho to ring nitrogen): Doublet,

      
       ppm (most deshielded).
      

Integrated Specification Strategy

The following decision tree outlines how to handle Out-of-Specification (OOS) results during the release of this intermediate.

SpecStrategy Start Batch Analysis HPLC HPLC Purity > 98.0%? Start->HPLC Regio Regioisomer < 0.5%? HPLC->Regio Yes Fail_Pur Reject: Re-crystallize (IPA/Hexane) HPLC->Fail_Pur No Salt Chloride Content 15.5 - 16.2%? Regio->Salt Yes Regio->Fail_Pur No (Critical Failure) Pass RELEASE BATCH Salt->Pass Yes Fail_Salt Adjust: Reslurry in Ether/HCl Salt->Fail_Salt No

Figure 2: Quality Control Decision Tree. Note that regioisomeric failure usually requires recrystallization or column chromatography, whereas salt errors can often be fixed by reslurrying.

Summary Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification

H-NMR
Conforms to structure (Methyl doublet)
HPLC Purity HPLC-UV (275nm)

98.0% (Area %)
Regioisomer HPLC-UV

0.50%
Chloride Content Titration (

)
15.5% – 16.2% w/w
Loss on Drying Gravimetric

1.0% (Hygroscopicity check)
Residue on Ignition USP <281>

0.1% (Control of inorganic salts)

References

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][2][3] Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for system suitability and column parameters).
  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Reference for mixed-mode separation strategies if C18 fails). Retrieved from [Link]

  • Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. (Reference for handling pyridine derivatives and air-sensitive reagents). Retrieved from [Link]

Sources

Starting materials for 2-bromo-N-methylpyridin-4-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-methylpyridin-4-amine hydrochloride is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., p38 MAPK, VEGFR inhibitors). Its structural duality—offering an electrophilic handle at C2 (bromine) for Suzuki/Buchwald couplings and a nucleophilic amine at C4—makes it a linchpin in fragment-based drug discovery (FBDD).

This guide details a robust, scalable synthesis route starting from 2,4-dibromopyridine . Unlike theoretical pathways, this protocol prioritizes regiocontrol , leveraging the electronic disparity between the C2 and C4 positions to achieve high selectivity without protecting groups.

Retrosynthetic Logic & Material Selection[1]

The Regioselectivity Challenge

The synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr). The pyridine ring contains two potential electrophilic sites: C2 and C4.[1]

  • C4 Position: Highly activated due to the para-like resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. Less sterically hindered.

  • C2 Position: Activated (ortho-like), but sterically hindered by the adjacent nitrogen lone pair and typically less reactive toward neutral nucleophiles than C4 in 2,4-dihalopyridines.

Strategic Decision: We utilize 2,4-dibromopyridine as the starting material.[2][3] While 2-bromo-4-chloropyridine offers marginally better leaving group differentiation (Cl > Br in SNAr), 2,4-dibromopyridine is frequently more cost-effective and readily available. The electronic bias of the pyridine ring is sufficient to drive C4 selectivity >95% under controlled temperature.

Critical Raw Materials (CRM)
MaterialCAS No.GradeCritical Specification
2,4-Dibromopyridine 5891-55-4>98%Limit 2,4,6-tribromopyridine <0.5% (Hard to remove downstream).
Methylamine 74-89-52.0M in THFAnhydrous preferred. Aqueous MeNH₂ can lead to hydrolysis byproducts (pyridones).
1,4-Dioxane 123-91-1AnhydrousSolvent for HCl salt formation.
Hydrochloric Acid 7647-01-04M in DioxaneStoichiometric salt former.

Reaction Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of methylamine attacks the C4 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Re-aromatization expels the bromide ion.

ReactionPathway cluster_0 Starting Material cluster_1 cluster_2 Intermediate cluster_3 Product SM 2,4-Dibromopyridine Int Meisenheimer Complex (C4 Attack favored) SM->Int S_NAr (Rate Limiting) Reagent Methylamine (2M THF) Temp: 70°C Reagent->Int Prod 2-Bromo-N-methylpyridin-4-amine (Free Base) Int->Prod -Br⁻ Salt HCl Salt Form Prod->Salt + HCl/Dioxane

Figure 1: Mechanistic pathway highlighting the critical intermediate.

Experimental Protocol

Step 1: Regioselective SNAr

Objective: Displace C4-Br with Methylamine while preserving C2-Br.

  • Setup: Equip a pressure tube or autoclave (if scaling >10g) with a magnetic stir bar.

  • Charging: Add 2,4-dibromopyridine (1.0 eq) and dissolve in Ethanol (5 vol) or THF (5 vol).

    • Note: Ethanol is greener, but THF often provides cleaner conversion profiles for this specific substrate.

  • Reagent Addition: Add Methylamine (2.0M in THF) (3.0 eq).

    • Why Excess? To neutralize the generated HBr and drive kinetics.

  • Reaction: Seal the vessel and heat to 70–80°C for 4–6 hours.

    • Process Control: Monitor by HPLC/TLC. Look for the disappearance of starting material (Rt ~ 5.2 min) and appearance of product (Rt ~ 3.8 min).

    • Caution: Do not exceed 100°C; higher temperatures increase the risk of C2 substitution (disubstitution).

  • Workup:

    • Cool to room temperature (RT).

    • Concentrate under reduced pressure to remove volatiles (THF/EtOH/excess MeNH₂).

    • Resuspend the residue in Ethyl Acetate (EtOAc) .

    • Wash with Saturated NaHCO₃ (2x) to remove HBr salts.

    • Wash with Brine (1x).

    • Dry organic layer over Na₂SO₄ , filter, and concentrate to yield the crude free base (typically an off-white to pale yellow solid).

Step 2: Salt Formation (Purification)

Objective: Convert the free base to the hydrochloride salt to upgrade purity and ensure stability.

  • Dissolution: Dissolve the crude free base in a minimum amount of Dichloromethane (DCM) or EtOAc at RT.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

    • Observation: A white precipitate should form immediately.

  • Isolation: Stir at 0°C for 30 minutes. Filter the solid under vacuum/nitrogen.

  • Washing: Wash the filter cake with cold Diethyl Ether or MTBE to remove non-polar impurities (like unreacted dibromide).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Validation

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)≥ 98.0% (Area %)
Regioisomer 1H-NMRNo detectable 2-amino-4-bromo isomer.
Identity MS (ESI+)[M+H]⁺ = 187/189 (1:1 Br pattern)
NMR Interpretation (Diagnostic Signals)

The regiochemistry is confirmed by the splitting patterns and chemical shifts in DMSO-d₆.

  • C3-H (Product): Appears as a doublet (or singlet depending on resolution) around 6.5–6.7 ppm . It is shielded by the adjacent amino group.

  • C6-H (Product): Appears downfield around 7.8–8.0 ppm (doublet, J ~5-6 Hz), characteristic of the proton adjacent to the ring nitrogen.

  • N-Methyl: Singlet at 2.7–2.9 ppm .

  • Differentiation: If substitution occurred at C2, the symmetry would shift, and the C3 proton would be less shielded (adjacent to Br, not NHMe).

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Is C2-isomer forming? Problem->Check1 Check2 Incomplete Conversion? Problem->Check2 Action1 Reduce Temp to 60°C. Check Stoichiometry. Check1->Action1 Yes Action2 Increase MeNH2 eq (up to 5.0). Check seal integrity. Check2->Action2 Yes

Figure 2: Decision matrix for common synthesis issues.

  • Issue: Bis-substitution (2,4-diamino product).

    • Cause: Temperature too high or reaction time too long.[4]

    • Fix: Strictly control T < 80°C. Monitor reaction progress hourly after 3 hours.

  • Issue: Hydrolysis (Pyridone formation).

    • Cause: Wet solvent or aqueous methylamine used at high temp.

    • Fix: Use anhydrous THF and 2M MeNH₂ in THF.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text confirming C4 nucleophilic susceptibility in pyridines).
  • Synthesis of 2,4-Dibromopyridine: Spivey, A. C. et al. "Synthesis of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine."[3] Heterocycles, 2008 , 75(1),[3] 61.

  • Amination Protocols:Organic Syntheses, Coll. Vol. 10, p. 327 (2004); Vol. 79, p. 165 (2002).
  • Mechanistic Insight: "Nucleophilic Aromatic Substitution on Pyridines." Chemistry LibreTexts.

  • Commercial Availability & Properties: PubChem Compound Summary for 2-Bromo-N-methylpyridin-4-amine.

Sources

Molecular weight of 2-bromo-N-methylpyridin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight Determination of 2-bromo-N-methylpyridin-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of the molecular weight of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of chemical research and drug development. This guide provides a comprehensive technical overview of the theoretical calculation and experimental verification of the molecular weight of 2-bromo-N-methylpyridin-4-amine hydrochloride, a halogenated pyridine derivative of interest. We will delve into the fundamental principles and practical applications of mass spectrometry and elemental analysis as primary techniques for structural confirmation and purity assessment. This document is intended to serve as a practical resource for researchers, offering not just procedural steps, but also the underlying scientific rationale to ensure data integrity and reproducibility.

Introduction: The Significance of 2-bromo-N-methylpyridin-4-amine hydrochloride

2-bromo-N-methylpyridin-4-amine hydrochloride belongs to the class of substituted pyridines, which are pivotal structural motifs in a vast array of pharmaceutical compounds. The presence of a bromine atom offers a versatile handle for synthetic modifications through various cross-coupling reactions, while the N-methylamino group can significantly influence the molecule's physicochemical properties and biological activity. As a hydrochloride salt, the compound's solubility and stability are often enhanced, making it more amenable for formulation and in-vivo studies.

Accurate molecular weight determination is a critical first step in the characterization of any novel compound. It serves to:

  • Confirm the chemical identity and structure.

  • Assess the purity of the synthesized material.

  • Provide a basis for all stoichiometric calculations in subsequent reactions and assays.

This guide will provide a robust framework for determining the molecular weight of 2-bromo-N-methylpyridin-4-amine hydrochloride, ensuring a high degree of confidence in the material's identity.

Theoretical Molecular Weight: A Foundational Calculation

The first step in determining the molecular weight of a compound is to calculate its theoretical value based on its chemical formula. The chemical name, 2-bromo-N-methylpyridin-4-amine hydrochloride, provides the necessary information to deduce its structure and, consequently, its molecular formula.

  • Parent Molecule: 2-bromo-N-methylpyridin-4-amine

    • Pyridine ring: C₅H₄N

    • A bromine atom at position 2.

    • An N-methylamino group (-NHCH₃) at position 4.

  • Salt Formation: The "hydrochloride" suffix indicates the addition of one molecule of hydrochloric acid (HCl).

From this, the molecular formula is determined to be C₆H₉BrClN₂ .

The theoretical molecular weight is calculated by summing the atomic weights of each element, using the most common isotopes.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)91.0089.072
Bromine (Br)179.90479.904
Chlorine (Cl)135.45335.453
Nitrogen (N)214.00728.014
Total Molecular Weight 224.509

Experimental Verification: Methodologies and Protocols

While the theoretical molecular weight provides a target value, experimental verification is essential to confirm the identity and purity of the synthesized compound. The two primary methods for this are mass spectrometry and elemental analysis.

Mass Spectrometry: Unveiling the Molecular Ion

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules, it provides a direct measurement of the molecular weight.

Causality of Experimental Choices: For a hydrochloride salt of an amine, electrospray ionization (ESI) is the preferred method. The inherent charge of the protonated amine allows for gentle ionization, minimizing fragmentation and maximizing the abundance of the molecular ion of the free base.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-bromo-N-methylpyridin-4-amine hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Prepare a dilute solution (e.g., 1-10 µg/mL) by serial dilution for infusion into the mass spectrometer.

  • Instrumentation and Parameters:

    • Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in the m/z range of 50-500.

  • Data Analysis and Interpretation:

    • The primary species expected in the mass spectrum is the protonated free base, [M+H]⁺, where M is 2-bromo-N-methylpyridin-4-amine.

    • The theoretical m/z for the [M+H]⁺ ion of C₆H₈BrN₂ is calculated as follows:

      • C₆: 6 x 12.0000 = 72.0000

      • H₉: 9 x 1.0078 = 9.0702

      • Br⁷⁹: 1 x 78.9183 = 78.9183

      • N₂: 2 x 14.0031 = 28.0062

      • Total m/z (⁷⁹Br): 188.0023

      • Br⁸¹: 1 x 80.9163 = 80.9163

      • Total m/z (⁸¹Br): 190.0003

    • A characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes) should be observed for the molecular ion peak.

G cluster_workflow Mass Spectrometry Workflow Sample 2-bromo-N-methylpyridin-4-amine HCl Dissolution Dissolve in Methanol Sample->Dissolution Infusion Infuse into ESI source Dissolution->Infusion Ionization Positive Ionization (ESI+) Infusion->Ionization Analysis Mass Analyzer (e.g., TOF) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum ([M+H]+) Detection->Spectrum

Caption: Workflow for Mass Spectrometry Analysis.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis, specifically CHN analysis, is a combustion-based technique that determines the weight percentage of carbon, hydrogen, and nitrogen in a sample. This data is then used to confirm the empirical and molecular formula.

Trustworthiness of the Protocol: Elemental analysis is a highly accurate and precise method for determining the elemental composition of a pure organic compound. The results are typically expected to be within ±0.4% of the calculated theoretical values for a compound to be considered pure.[1]

  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents or moisture.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Instrumentation and Analysis:

    • The analysis is performed using an automated elemental analyzer.

    • The sample is combusted at high temperatures in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Analysis and Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • These experimental percentages are then compared to the theoretical values calculated from the molecular formula C₆H₉BrClN₂.

ElementTheoretical %
Carbon (C)(72.066 / 224.509) * 100 = 32.10%
Hydrogen (H)(9.072 / 224.509) * 100 = 4.04%
Nitrogen (N)(28.014 / 224.509) * 100 = 12.48%

A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula and, by extension, the molecular weight.

G cluster_workflow Elemental Analysis Workflow Sample Dried Sample (2-3 mg) Combustion High-Temp Combustion in O2 Sample->Combustion Gas_Separation Separation of Gases (CO2, H2O, N2) Combustion->Gas_Separation Detection Thermal Conductivity Detector Gas_Separation->Detection Data_Analysis Calculation of %C, %H, %N Detection->Data_Analysis Comparison Compare with Theoretical Values Data_Analysis->Comparison

Caption: Workflow for Elemental Analysis.

Data Synthesis and Validation

The culmination of this analytical process is the synthesis of data from both mass spectrometry and elemental analysis to provide a comprehensive and validated determination of the molecular weight.

Analytical TechniqueInformation ProvidedAcceptance Criteria
High-Resolution Mass Spectrometry Exact mass of the molecular ion ([M+H]⁺)Measured m/z within 5 ppm of the theoretical value. Correct isotopic pattern for bromine observed.
Elemental Analysis Percentage composition of C, H, and NExperimental values within ±0.4% of the theoretical percentages.

If both techniques yield results within the specified acceptance criteria, the identity and molecular weight of 2-bromo-N-methylpyridin-4-amine hydrochloride can be confirmed with a high degree of confidence. Discrepancies may indicate the presence of impurities, residual solvent, or an incorrect structural assignment, necessitating further investigation.

Conclusion

The determination of the molecular weight of 2-bromo-N-methylpyridin-4-amine hydrochloride is a multi-faceted process that combines theoretical calculations with rigorous experimental verification. By employing high-resolution mass spectrometry and elemental analysis, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The protocols and rationale outlined in this guide provide a robust framework for obtaining accurate and reliable data, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. PMC. [Link]

  • Determining Molecular Weight Using Static Light Scattering (SLS). LS Instruments. [Link]

  • 2-Bromopyridin-4-amine hydrochloride | C5H6BrClN2 | CID 91758934. PubChem. [Link]

  • 2.2: Molecular Weight Determination. Chemistry LibreTexts. [Link]

  • Elemental analysis. University of Technology Sydney. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • 1001419-41-5 | 2-Amino-4-bromo-pyridine hydrochloride. Pharmaffiliates. [Link]

  • Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Molecular Weight Determination by Counting Molecules. ACS Publications. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Measuring the Molecular Weight of Molecules via Static Light Scattering. AZoM. [Link]

  • 2 Bromo 5 Methylpyridin 4 Amine. IndiaMART. [Link]

  • 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Chapter 11 - Amines. Future4200. [Link]

  • CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • US20070010023A1 - Method of analysis of amine by mass spectrometry.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-N-methylpyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The cross-coupling of 2-bromo-N-methylpyridin-4-amine hydrochloride represents a distinct challenge in medicinal chemistry. Unlike simple aryl halides, this substrate presents three antagonistic features: an electron-deficient pyridine ring prone to protodebromination, a secondary amine capable of catalyst poisoning, and a hydrochloride salt form that alters stoichiometric requirements.

This guide moves beyond generic "add and stir" procedures. We focus on a self-validating protocol that prioritizes the in situ neutralization of the hydrochloride salt and the selection of precatalysts (Buchwald G3/G4) designed to resist amine coordination.

The "Salt Tax" and Coordination Traps

Successful coupling of this substrate requires addressing two invisible failure modes:

  • The Base Tax (Stoichiometry Drift): Standard protocols assume neutral substrates. Using a hydrochloride salt consumes 1.0 equivalent of base immediately for neutralization. If a standard 2.0 equiv.[1] protocol is used, only 1.0 equiv. remains for the Suzuki cycle, often stalling the reaction at 50-60% conversion.

    • Corrective Action: Base loading must be calculated as

      
      .
      
  • The Coordination Trap: Upon neutralization, the free N-methylamine at the 4-position becomes a competent ligand. It can displace labile phosphines on Palladium, forming inactive "Pd-amine" resting states.

    • Corrective Action: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) that sterically preclude amine binding.

Part 2: Critical Parameters & Decision Matrix

Catalyst Selection
Catalyst SystemPerformance ProfileRecommendation
XPhos Pd G4 Elite. Rapid activation; the bulky XPhos ligand prevents the 4-amino group from poisoning the metal center. High turnover at mild temperatures.Primary Recommendation
Pd(dppf)Cl₂·DCM Standard. Robust and cost-effective. The bidentate ligand resists displacement but requires higher temperatures (80-100°C).Good alternative for scale-up
Pd(PPh₃)₄ Poor. Labile phosphines are easily displaced by the pyridine nitrogen or the methylamine, leading to catalyst death (Pd black).Avoid
Solvent & Base Architecture[2][3]
  • Solvent: A 1,4-Dioxane / Water (4:1) mixture is non-negotiable. The water is essential to dissolve the inorganic base and the amine hydrochloride salt, ensuring rapid neutralization at the interface.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) is superior to carbonates for this substrate. It buffers the system effectively and facilitates the transmetallation of hindered boronic acids.

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Coupling (XPhos Pd G4)

Best for: High-value intermediates, sluggish boronic acids, or library synthesis.

Materials
  • Substrate: 2-bromo-N-methylpyridin-4-amine HCl (1.0 equiv, 1.0 mmol, 223.5 mg)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%, 17 mg)

  • Base: K₃PO₄ (3.5 equiv, 3.5 mmol, 742 mg) — Note the excess for HCl neutralization.

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) - Degassed.

Step-by-Step Methodology
  • Salt Break (Pre-complexation):

    • To a reaction vial equipped with a stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .

    • Add the solvent mixture (Dioxane/Water).[2][3][4]

    • Critical Checkpoint: Stir vigorously for 5 minutes at room temperature. Ensure the white suspension changes texture or color, indicating the HCl has been neutralized and the free base is entering the organic phase.

  • Catalyst Addition:

    • Add XPhos Pd G4 in one portion.

    • Seal the vial and purge with Argon/Nitrogen for 2 minutes (sparging) or 3 cycles of vac/fill.

  • Reaction:

    • Heat to 60°C (external block temperature).

    • Monitor: Reaction is typically complete in 1–2 hours. The mixture should turn from orange/red to dark brown/black (active Pd species).

  • Workup (Amine Retention):

    • Cool to room temperature.[2] Dilute with EtOAc (10 mL).

    • Crucial Step: The product is a basic amine. Wash with Water (not acid!).

    • Separate layers. Dry organic phase over Na₂SO₄, filter, and concentrate.

Protocol B: Cost-Effective Scale-Up (Pd(dppf)Cl₂)

Best for: Gram-scale synthesis where catalyst cost is a factor.

  • ** stoichiometry:** Same as Protocol A, but increase Catalyst loading to 5.0 mol%.

  • Temperature: Increase reaction temperature to 90-100°C .

  • Time: Extend reaction time to 4–12 hours.

  • Note: Pd(dppf) residues are harder to remove. A wash with aqueous cysteine or thiourea scavengers during workup is recommended.

Part 4: Visualization & Mechanism

Workflow Diagram: The "Salt Break" Strategy

This diagram illustrates the critical pre-neutralization step often missed in standard protocols.

G Start Start: Amine HCl Salt BaseAdd Add Base (K3PO4) + Solvent (Dioxane/H2O) Start->BaseAdd SaltBreak Salt Break Phase (HCl Neutralization) BaseAdd->SaltBreak Stir 5 min CatAdd Add Catalyst (XPhos Pd G4) SaltBreak->CatAdd Free base formed Heat Heat to 60°C (Coupling) CatAdd->Heat Activation Product Product Isolation Heat->Product

Caption: The "Salt Break" phase ensures the amine is free and the solution pH is alkaline before the sensitive catalyst is introduced.

Mechanistic Insight: Preventing Catalyst Poisoning

The diagram below details why XPhos is required to protect the Pd center from the substrate's own nitrogen atoms.

Mechanism PreCat XPhos Pd G4 (Precatalyst) Active L-Pd(0) (Active Species) PreCat->Active Activation OxAdd Oxidative Addition (Pd inserts into C-Br) Active->OxAdd Trap FAIL STATE: Pd-Amine Coordination (Catalyst Poisoning) OxAdd->Trap If Ligand is small (PPh3) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet XPhos Steric Bulk Protects Pd Center RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Active Cycle Repeats

Caption: Bulky ligands like XPhos prevent the "Fail State" where the substrate's amine coordinates to Palladium, arresting the cycle.

Part 5: Troubleshooting & Self-Validation

ObservationDiagnosisSolution
Reaction stays yellow (no darkening) Catalyst inactive or not activated.Ensure temperature is >40°C. If using Pd(dppf), ensure O₂ was fully removed (dppf oxidizes easily).
Low Conversion (<50%) "Base Tax" unpaid.The HCl salt consumed your base. Add another 1.0–1.5 equiv of K₃PO₄ or K₂CO₃.
Product stuck in aqueous layer pH issue during workup.The product is a pyridine amine. Ensure aqueous layer pH > 10 before extraction. Do not use acid washes.
Protodebromination (H-product) Catalyst too active / Water too high.Reduce water ratio to 10:1. Switch to anhydrous conditions with Cs₂CO₃ if necessary (requires free-basing substrate first).

Part 6: References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

Sources

Application Note: Heck Cross-Coupling Protocol for 2-Bromo-N-methylpyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This application note details the methodological framework for performing a Mizoroki-Heck reaction on 2-bromo-N-methylpyridin-4-amine hydrochloride .

This substrate presents a triad of synthetic challenges that distinguish it from standard aryl halide couplings:

  • Hydrochloride Salt Form: The HCl moiety acts as a catalyst poison by protonating phosphine ligands and altering the basicity of the reaction medium. It requires a specific neutralization strategy.

  • Electronic Deactivation: The C4-methylamino group (

    
    ) is a strong resonance donor (
    
    
    
    effect), rendering the pyridine ring electron-rich. This increases the energy barrier for the oxidative addition of Palladium(0) into the C2-Br bond compared to electron-deficient pyridines.
  • Coordination Interference: The pyridine nitrogen and the secondary amine can act as competitive ligands, potentially sequestering the Pd catalyst into inactive "palladacycles."

The protocols below are designed to overcome these barriers using an In-Situ Neutralization strategy combined with high-activity catalyst systems.

Mechanistic Workflow & Logic

The reaction follows the catalytic cycle: Oxidative Addition ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Migratory Insertion 


-Hydride Elimination

Reductive Elimination
.[1][2]

However, for this specific hydrochloride salt, an initiation phase is critical. The base must first scavenge the HCl to generate the free amine before the catalytic cycle can effectively turnover.

Logical Pathway Diagram

HeckReactionWorkflow Start Start: Weigh Reagents Solubilization Solubilization (DMF/DMAc) Start->Solubilization Neutralization Step 1: In-Situ Neutralization (R-NH2·HCl + Base → R-NH2 + Base·HCl) Solubilization->Neutralization Add Excess Base CatActivation Step 2: Catalyst Activation (Pd(II) → Pd(0)) Neutralization->CatActivation Add Pd/Ligand OxidativeAdd Cycle A: Oxidative Addition (Rate Limiting Step) CatActivation->OxidativeAdd Insertion Cycle B: Migratory Insertion (Alkene Coordination) OxidativeAdd->Insertion Elimination Cycle C: β-Hydride Elimination (Product Release) Insertion->Elimination Elimination->OxidativeAdd Regenerate Pd(0) Workup Quench & Purification Elimination->Workup Reaction Complete

Figure 1: Operational workflow for the Heck coupling of amine hydrochloride salts. Note the critical neutralization step prior to catalyst turnover.

Experimental Protocols

Method A: The "Standard" Protocol (Cost-Effective)

Recommended for reactive alkenes (e.g., acrylates, styrenes) and initial screening.

Concept: Uses standard Triphenylphosphine (


) and Palladium Acetate. To handle the HCl salt, we utilize an inorganic base (

) which is generally superior to amines for preventing the precipitation of sticky ammonium salts that can coat the stirring bar.
Materials Table
ReagentRoleEquivalents (eq.)Notes
Substrate-HCl Reactant1.02-bromo-N-methylpyridin-4-amine HCl
Alkene Coupling Partner1.5 - 2.0e.g., Ethyl acrylate, Styrene
Pd(OAc)₂ Pre-catalyst0.05 (5 mol%)Source of Pd
PPh₃ Ligand0.15 (15 mol%)Stabilizes Pd(0)
K₂CO₃ Base3.0 Crucial: 1 eq neutralizes HCl, 2 eq for reaction.
DMF Solvent0.2 M Conc.Anhydrous, degassed.
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Salt Neutralization: Add the Substrate-HCl (1.0 eq) and Potassium Carbonate (

    
    , 3.0 eq) to the flask.
    
  • Solvent Addition: Add anhydrous DMF (Dimethylformamide).[3] Stir at Room Temperature (RT) for 15 minutes.

    • Why? This allows the base to neutralize the hydrochloride salt. You may observe bubbling (

      
      ) or a change in suspension consistency.
      
  • Catalyst Addition: Add

    
      and 
    
    
    
    . Stir for 5 minutes until the solution turns yellow/orange (formation of active catalyst).
  • Alkene Addition: Add the Alkene (1.5 eq) via syringe.

  • Reaction: Seal the vessel and heat to 100–110°C for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[4] The starting material peak (M+H) should disappear.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash with water (

      
      ) to remove DMF. Note: Aminopyridines are polar; ensure the product does not partition into the aqueous layer. If it does, use DCM for extraction.
      
    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
Method B: The "High-Performance" Protocol (Challenging Substrates)

Recommended if Method A fails, yields are <40%, or the alkene is electron-rich/sterically hindered.

Concept: Uses a bulky, electron-rich phosphine ligand (e.g., XPhos or


 ) to facilitate oxidative addition into the electron-rich pyridine ring.
Materials Table
ReagentRoleEquivalentsNotes
Substrate-HCl Reactant1.0
Alkene Coupling Partner1.5
Pd₂(dba)₃ Pre-catalyst0.025 (2.5 mol%)Or Pd(OAc)₂ (5 mol%)
XPhos Ligand0.10 (10 mol%)Buchwald ligand; promotes ox. addition.
Cy₂NMe Base3.0N,N-Dicyclohexylmethylamine (liquid base).
1,4-Dioxane Solvent0.2 M Conc.Or DMAc.
Step-by-Step Procedure
  • Inert Atmosphere: This protocol is more sensitive to oxygen. Use a Schlenk line or Glovebox if available.

  • Charge Solids: Add Substrate-HCl,

    
    , and XPhos to the tube.
    
  • Solvent & Base: Add 1,4-Dioxane and Cy₂NMe (or

    
     if Cy₂NMe is unavailable, though bulky bases reduce coordination to Pd).
    
  • Degas: Sparge the mixture with Argon for 10 minutes.

  • Heat: Heat to 100°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography (typically MeOH/DCM gradients for aminopyridines).

Troubleshooting & Optimization (Expert Insights)

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst poisoning by HCl or Pyridine N.1. Increase base to 4.0 eq. 2. Switch to Method B (XPhos/SPhos ligands bind Pd tighter than the pyridine N). 3. Pre-freebase the substrate (extract with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

/DCM) before reaction.
Palladium Black Precipitation Catalyst decomposition (Pd agglomeration).1. Add Tetrabutylammonium bromide (TBAB , 1.0 eq) as a phase transfer agent and nanoparticle stabilizer (Jeffery conditions). 2. Lower temp to 90°C and extend time.
Low Yield / Side Products Polymerization of alkene.Add a radical inhibitor like Hydroquinone (cat. amount) if using styrenes or acrylates.
Product stuck in Aqueous Layer High polarity of aminopyridine.Do not use acidic water washes. Keep aqueous layer pH > 9. Extract with DCM/Isopropanol (3:1).

Safety & Handling

  • 2-bromo-N-methylpyridin-4-amine: Likely toxic and an irritant. Handle in a fume hood.

  • Palladium Salts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

  • DMF/DMAc: Reprotoxic solvents. Avoid skin contact.

References

  • Mizoroki, T., et al. (1971).[5] Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan. Link

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. Journal of Organic Chemistry. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Demonstrates the use of bulky phosphines for deactivated substrates). Link

  • BenchChem Application Note. (2025). Heck Coupling Reactions Involving Substituted Pyridines. (Specific protocols for halopyridines). Link

  • Zhu, Q., et al. (2017).[6][7][8] Palladium-Catalyzed Coupling Reaction of 2-Amino-3-Bromopyridines. Modern Research in Catalysis. (Analogous aminopyridine coupling conditions). Link

Sources

Application Note & Protocols: Strategic Derivatization of 2-bromo-N-methylpyridin-4-amine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a "privileged scaffold," a recurring motif found in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties—including its basicity for salt formation, its role as a hydrogen bond acceptor, and its ability to engage in π-π stacking—make it an invaluable component in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3] Aminopyridine derivatives, in particular, are a cornerstone of many therapeutic agents, acting on a wide array of biological targets by interacting with enzymes and receptors.[4][5]

Structure-Activity Relationship (SAR) studies are the systematic exploration of how chemical structure influences a compound's biological activity.[6] By synthesizing and testing a series of related molecules, or analogs, researchers can identify the key chemical features (pharmacophores) responsible for a drug's efficacy and selectivity. This iterative process is fundamental to lead optimization in drug discovery.

This guide provides a detailed technical overview and actionable protocols for the derivatization of 2-bromo-N-methylpyridin-4-amine hydrochloride , a versatile building block for constructing compound libraries for SAR studies. We will delve into the strategic considerations behind choosing derivatization pathways and provide step-by-step methodologies for key chemical transformations.

The Starting Material: 2-bromo-N-methylpyridin-4-amine Hydrochloride

The choice of starting material is critical for the efficient execution of an SAR campaign. 2-bromo-N-methylpyridin-4-amine hydrochloride offers several strategic advantages:

  • Reactive Handle: The bromine atom at the 2-position is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions. Its position, alpha to the ring nitrogen, makes it highly susceptible to oxidative addition to a palladium(0) catalyst.[7]

  • Pharmacophoric Elements: The 4-(methylamino) group provides a key hydrogen bond donor and can influence the molecule's basicity and solubility. This group often serves as a crucial interaction point within a biological target.

  • Modulation of Properties: The N-methyl group offers a point for subtle steric and electronic modulation compared to a primary amine, potentially improving metabolic stability or target affinity.

  • Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, which enhances its shelf-life and handling properties.[8] However, it is crucial to note that for most reactions, the free base must be generated in situ or prior to the reaction by the addition of a suitable base.

Reactivity Considerations

The pyridine ring is electron-deficient, a property exacerbated by the electronegative ring nitrogen. This electronic nature activates the ring towards certain transformations. Specifically, positions 2 and 4 are highly activated for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) because the anionic Meisenheimer intermediate can be stabilized by delocalizing the negative charge onto the ring nitrogen.[9][10] The bromine at the C-2 position is therefore primed for displacement.

Strategic Derivatization Pathways for SAR Exploration

The primary goal of derivatizing this scaffold is to explore the chemical space around the core structure. By systematically introducing different functional groups at the 2-position, researchers can probe interactions within a target's binding site. The main strategies involve forming new carbon-carbon and carbon-nitrogen bonds.

cluster_start Starting Material cluster_reactions Derivatization Strategies cluster_products Derivative Classes for SAR cluster_sar SAR Analysis start 2-bromo-N-methylpyridin-4-amine suzuki Suzuki Coupling (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald sonogashira Sonogashira Coupling (C-C≡C Bond) start->sonogashira snar SNAr (C-Nu Bond) start->snar aryl 2-Aryl/Heteroaryl Derivatives suzuki->aryl amino 2-Amino Derivatives buchwald->amino alkynyl 2-Alkynyl Derivatives sonogashira->alkynyl thio 2-Thioether/Alkoxy Derivatives snar->thio sar_node Biological Testing & SAR Insights aryl->sar_node amino->sar_node alkynyl->sar_node thio->sar_node

Caption: Overall workflow for SAR studies using 2-bromo-N-methylpyridin-4-amine.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most robust and versatile methods for derivatizing aryl halides. For each protocol, it is assumed that the reaction will be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura reaction forms a C(sp²)–C(sp²) bond between the bromopyridine and an organoboron species, typically a boronic acid or ester.[11] This is arguably the most powerful tool for exploring hydrophobic pockets and establishing new π-stacking or van der Waals interactions in a binding site.

cluster_cycle A Pd(0)L₂ (Active Catalyst) A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C C->D R'-B(OH)₂ E Ar-Pd(II)L₂(R') D->E E->F F->A Regeneration G Ar-R' (Product) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 2-Bromo-N-methylpyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-methylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this key synthetic intermediate. As a hydrochloride salt, this compound's polarity can present significant hurdles in various reaction setups. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these issues effectively.

Troubleshooting Guide: Addressing Poor Solubility in Real-Time

This section is structured to provide immediate, actionable solutions to common solubility problems encountered during experimentation.

Q1: My 2-bromo-N-methylpyridin-4-amine hydrochloride is not dissolving in my reaction solvent. What are my initial steps?

When facing poor solubility, a systematic approach is crucial. Before altering your reaction chemistry, consider these physical and solvent-based strategies:

Initial Physical Interventions:

  • Vigorous Agitation: Ensure your reaction mixture is being stirred effectively to maximize the surface area of the solid in contact with the solvent.[1]

  • Sonication: Use an ultrasonic bath to break down solid agglomerates and improve the interaction between the solute and the solvent.[1]

  • Gentle Heating: Cautiously warming the mixture can enhance both the rate of dissolution and the overall solubility.[1] However, be mindful of the thermal stability of your other reagents.

Solvent System Optimization:

If physical methods are insufficient, adjusting the solvent system is the next logical step.

  • Co-solvent Addition: The use of a co-solvent can significantly improve solubility. For a non-polar solvent like dichloromethane (DCM), adding a small amount of a polar protic solvent such as methanol can be effective.[1]

  • Polar Aprotic Solvents: Consider switching to or incorporating highly polar aprotic solvents known for their ability to dissolve salts.[1]

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These solvents have high dielectric constants and are excellent at solvating both cations and anions.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Can be effective, especially as co-solvents, due to their ability to hydrogen bond.[1]
Q2: I've tried different solvents and heating, but the solubility of 2-bromo-N-methylpyridin-4-amine hydrochloride is still too low for my reaction to proceed efficiently. What is the most reliable chemical modification I can perform?

The most robust and widely accepted strategy to overcome the poor solubility of a hydrochloride salt in organic solvents is to convert it to its corresponding free amine.[1] The free base is significantly less polar and will exhibit much greater solubility in a broader range of organic solvents.

dot

Free_Basing_Workflow cluster_start Starting Material cluster_process Free-Basing Protocol cluster_end Product start 2-bromo-N-methylpyridin-4-amine HCl (Poorly Soluble in Organic Solvents) dissolve Dissolve in Water or Aqueous Co-solvent start->dissolve 1. Dissolution basify basify dissolve->basify 2. Neutralization extract Extract with Organic Solvent (e.g., DCM, Ethyl Acetate) basify->extract 3. Extraction dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry 4. Drying concentrate Concentrate in vacuo dry->concentrate 5. Isolation end Free Base (Soluble in Organic Solvents) concentrate->end

Caption: Workflow for converting the hydrochloride salt to the free base.

Detailed Protocol for Free-Basing:

  • Dissolution: Dissolve the 2-bromo-N-methylpyridin-4-amine hydrochloride in a minimal amount of water.

  • Neutralization: Slowly add a saturated aqueous solution of a mild inorganic base (e.g., sodium bicarbonate or potassium carbonate) with stirring until the pH of the aqueous layer is basic (pH 8-9).

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.[2]

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.

Caution: The free base may be less stable than the hydrochloride salt. It is advisable to use it immediately in the subsequent reaction or store it under an inert atmosphere at low temperatures.[1]

Q3: My reaction must be performed under anhydrous conditions, and free-basing introduces water. Are there alternative strategies?

Yes, for reactions sensitive to water, you can perform an in situ neutralization or use a phase transfer catalyst.

In Situ Neutralization with an Organic Base:

In this approach, a soluble, non-nucleophilic organic base is added directly to the reaction mixture to neutralize the hydrochloride salt.

  • Recommended Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's base).

  • Procedure:

    • Suspend the 2-bromo-N-methylpyridin-4-amine hydrochloride in your anhydrous reaction solvent.

    • Add at least one equivalent of the organic base. Often, a slight excess (1.1-1.5 equivalents) is used to drive the equilibrium.

    • The resulting triethylammonium or diisopropylethylammonium chloride salt will precipitate out of many common organic solvents, effectively removing it from the reaction equilibrium. In some cases, it may remain soluble.

Phase Transfer Catalysis (PTC):

For biphasic reactions (e.g., a solid salt in an organic solvent), a phase transfer catalyst can facilitate the reaction.

  • Mechanism: The phase transfer catalyst transports the reactive anion from the solid phase into the organic phase where the reaction occurs.[3]

  • Suitable Catalysts: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) are commonly used.[3][4]

  • Advantages: This method avoids the need for a homogeneous solution and can be very effective for nucleophilic substitution reactions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the poor solubility of 2-bromo-N-methylpyridin-4-amine hydrochloride in many organic solvents?

As a hydrochloride salt, the molecule exists in an ionic form. The positive charge on the protonated pyridine nitrogen and the presence of the chloride counter-ion make the compound highly polar.[1] This high polarity leads to strong crystal lattice energy and a preference for polar solvents that can effectively solvate the ions, such as water or short-chain alcohols. Non-polar or weakly polar organic solvents cannot overcome the lattice energy, resulting in poor solubility.[1]

Q2: How does pH affect the solubility of this compound?

The pH of the solution has a profound impact on the solubility of 2-bromo-N-methylpyridin-4-amine hydrochloride.

  • Acidic Conditions (Low pH): In a solution with a low pH, the equilibrium is shifted towards the protonated (salt) form. If a common ion like chloride is present from the addition of HCl, it can further decrease the solubility of the hydrochloride salt.[5][6]

  • Basic Conditions (High pH): As the pH increases, the pyridinium ion is deprotonated to form the free amine. This neutral, less polar species is significantly more soluble in organic solvents.[7] This principle is the basis for the free-basing procedure.

dot

Solubility_pH_Dependence low_ph Salt Form (Protonated) [R-NH₂]⁺Cl⁻ - High Polarity - Poor Organic Solubility - Good Aqueous Solubility equilibrium low_ph->equilibrium high_ph Free Base Form (Neutral) R-NH - Lower Polarity - Good Organic Solubility - Poor Aqueous Solubility equilibrium->high_ph label_base + Base - H⁺ equilibrium->label_base label_acid + Acid + H⁺ label_acid->equilibrium

Caption: The effect of pH on the equilibrium between the salt and free base forms.

Q3: Are there any alternative reagents to 2-bromo-N-methylpyridin-4-amine hydrochloride with better solubility?

If modifying the reaction conditions is not feasible, you might consider using the free base of 2-bromo-N-methylpyridin-4-amine directly if it is commercially available. Alternatively, depending on the specific reaction, other related pyridine derivatives could be explored. However, for many synthetic routes, this specific bromo-substituted pyridine is required. In such cases, addressing the solubility of the hydrochloride salt through the methods described above is the most practical approach.

References

  • BenchChem. Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. BenchChem Technical Support.
  • Royal Society of Chemistry. Photoinduced stereoselective reactions using pyridinium salts as radical precursors. 2025.
  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • BenchChem.
  • BenchChem. Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. BenchChem Technical Support.
  • AP Chemistry. 8.11 pH and Solubility.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. 2021.
  • Alfa Chemistry.
  • Study.com. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. 2021.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ChemicalBook. 4-Bromo-2-methylpyridine synthesis.
  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Journal of Applied Pharmaceutical Science. Solubility enhancement techniques: A comprehensive review. 2023.
  • NPTEL Archive.
  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • ACS Publications.
  • Alfa Chemistry.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • BenchChem. A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base.
  • Santa Cruz Biotechnology. 2-Bromo-4-methylpyridin-3-amine.
  • Sigma-Aldrich. 2-Bromo-4-methylpyridine 97%.
  • Reddit. Help with 4-Bromopyridine HCl. 2024.
  • PMC.
  • ChemScene. 2-Bromo-N4-methylpyridine-3,4-diamine.
  • PubChem. 2-Bromopyridin-4-amine hydrochloride.
  • Advanced ChemBlocks. 3-bromo-2-methylpyridin-4-amine. 2026.
  • Thermo Fisher Scientific. 2-Bromo-4-methylpyridine, 96%.
  • TCI Chemicals. 2-Bromo-4-methylpyridin-3-amine.
  • BLD Pharm. N-Methylpyridin-4-amine hydrochloride.
  • MySkinRecipes. 2-bromo-4-methylpyridin-3-amine.

Sources

Technical Support Center: A Researcher's Guide to Palladium Removal from 2-bromo-N-methylpyridin-4-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the critical step of removing residual palladium catalysts from reactions involving 2-bromo-N-methylpyridin-4-amine hydrochloride. This process is crucial for ensuring the purity and safety of active pharmaceutical ingredients (APIs). This document is designed to move beyond simple protocols, offering a framework for troubleshooting and rational decision-making in your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions with 2-bromo-N-methylpyridin-4-amine hydrochloride so challenging?

The difficulty in removing palladium from this specific reaction matrix stems from the molecular structure of the pyridine derivative itself. The nitrogen atom within the pyridine ring possesses a lone pair of electrons that can strongly coordinate with the palladium metal center.[1][2][3] This forms stable, often soluble, palladium complexes that are not easily removed by standard methods like simple filtration. The presence of the N-methylamine group can further enhance this chelation effect, making the palladium-product interaction even more robust.[4]

Q2: What are the primary methods for palladium removal in pharmaceutical synthesis?

Several strategies exist, and the optimal choice depends on the specific palladium species, the solvent system, and the nature of your final product.[5] The most common and effective methods include:

  • Palladium Scavengers: These are solid-supported materials (often silica or polymer-based) with functional groups that selectively bind to palladium.[6] Thiol, amine, and trimercaptotriazine (TMT) based scavengers are particularly effective for a wide range of palladium species.[1][5]

  • Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium. However, it is a less selective method and can sometimes lead to the loss of the desired product through co-adsorption.[1][4]

  • Crystallization: If your product is a solid, purification by crystallization can be a highly effective method for separating the desired compound from palladium impurities, which often remain in the mother liquor.[1]

  • Aqueous Washes/Extractions: Washing the organic reaction mixture with an aqueous solution containing a chelating agent like EDTA or a sulfur-containing compound such as sodium thiosulfate can help extract soluble palladium species into the aqueous phase.[1][7]

Q3: What are the regulatory limits for residual palladium in APIs?

Regulatory bodies like the FDA and EMA follow the guidelines set by the International Council for Harmonisation (ICH), specifically the Q3D Guideline for Elemental Impurities.[8][9] Palladium (Pd) is classified as a Class 2B element, meaning it has a reduced probability of occurrence but is a known elemental impurity. The Permitted Daily Exposure (PDE) is the key metric.

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (for ≤10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 3 µ g/day 0.3 ppm

This table summarizes the PDE values for Palladium as per the ICH Q3D guidelines.[9][10]

Q4: How can I accurately measure the amount of residual palladium in my sample?

The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[11][12] These techniques are highly sensitive and provide accurate quantification, making them essential for final quality control.[12]

For process development and screening of palladium removal techniques, faster, higher-throughput methods can be valuable.[13] Catalysis-based fluorometric assays have emerged as a useful tool for rapidly semi-quantifying palladium levels, allowing for efficient screening of different scavengers and conditions before committing to the more resource-intensive ICP-MS analysis.[13][14]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might encounter during the palladium removal process.

Scenario 1: My product is still colored and ICP-MS analysis shows high palladium levels (>100 ppm) after initial work-up and filtration.
  • Primary Cause: The palladium is likely forming a soluble complex with your pyridine-containing product, preventing its removal by simple filtration.[1] Inactive palladium black, a common precipitate, may have been removed, but the soluble species remain.[2]

  • Recommended Action: Implement a palladium scavenger. The choice of scavenger is critical.

    • Thiol-based scavengers (e.g., Si-Thiol, MP-Thiol): These are broadly effective for various palladium species (Pd(0) and Pd(II)) and are a good starting point for screening.[15]

    • Triamine-based scavengers (e.g., Si-Trisamine): These can be effective, but caution is advised given the amine functionality in your product to avoid potential side reactions or competitive binding.[4]

    • Trimercaptotriazine (TMT) based scavengers (e.g., MP-TMT): These are often very powerful scavengers for palladium and can be highly effective when others fail.[5][6]

Scenario 2: I've treated my reaction mixture with a scavenger, but the palladium levels are still too high.
  • Possible Causes & Solutions:

    • Incorrect Scavenger Choice: Not all scavengers are equally effective for all forms of palladium in every solvent system. The efficiency of removal is highly system-dependent.[5]

      • Solution: Perform a systematic scavenger screening experiment. Test a panel of different scavengers (e.g., thiol, TMT, and specialized scavengers) on a small scale to identify the most effective one for your specific reaction conditions.

    • Suboptimal Scavenging Conditions: Time, temperature, and scavenger loading are crucial parameters.

      • Solution: Increase the scavenger loading (e.g., from 5 to 10 equivalents relative to palladium). Extend the stirring time (e.g., from 2 hours to 16-24 hours). Gently increase the temperature (e.g., to 40-50 °C), as this can improve scavenging kinetics, but monitor for product degradation.[4][16]

    • Palladium State: The oxidation state and coordination sphere of the palladium can significantly impact scavenger affinity.

      • Solution: Consider a pre-treatment step. Sometimes, adding a mild reducing agent can convert Pd(II) species to Pd(0), which may be more readily scavenged. Conversely, a mild oxidant might break down stubborn complexes. This should be approached with caution and on a small scale first.

Scenario 3: My palladium levels are low, but my final product yield is poor.
  • Primary Cause: Your product is likely adsorbing onto the solid support used for palladium removal, especially with non-specific adsorbents like activated carbon.[4] Some highly effective scavengers can also have an affinity for polar, nitrogen-containing compounds.

  • Recommended Action:

    • Optimize Loading: Use the minimum effective amount of scavenger or carbon determined from your screening studies. Overloading is a common cause of yield loss.

    • Thorough Washing: After filtering off the scavenger, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product.[17]

    • Alternative Scavenger: Screen for a scavenger that shows a lower affinity for your product. Compare the product recovery from different scavengers in your screening process.

Experimental Protocols & Methodologies

Protocol 1: Systematic Screening of Palladium Scavengers

This protocol outlines a method for efficiently identifying the optimal scavenger for your process.

  • Sample Preparation: After your reaction is complete, take a representative sample of the crude reaction mixture. If the mixture is heterogeneous, ensure it is well-mixed.

  • Aliquot Distribution: Distribute equal, known volumes of the crude mixture into several vials (e.g., 1 mL each).

  • Scavenger Addition: To each vial, add a different palladium scavenger. Use a consistent molar equivalent based on the initial palladium loading (e.g., 10 equivalents). Include a control vial with no scavenger.

    • Vial A: Control (no scavenger)

    • Vial B: Si-Thiol

    • Vial C: MP-TMT

    • Vial D: Si-Trisamine

    • Vial E: Activated Carbon (e.g., 10 wt%)

  • Incubation: Stir all vials at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 4-16 hours).

  • Filtration & Analysis: Filter each sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger. Dilute the filtrate with an appropriate solvent and submit for palladium analysis (e.g., ICP-MS).

  • Evaluation: Compare the residual palladium levels in each sample to identify the most effective scavenger.

G start Crude Reaction Mixture (Known Pd Concentration) aliquot Aliquot into Multiple Vials start->aliquot add_scavengers Add Different Scavengers (e.g., Si-Thiol, MP-TMT, Carbon) aliquot->add_scavengers incubate Stir at Controlled Temp/Time add_scavengers->incubate filter Filter to Remove Solid Scavenger incubate->filter analyze Analyze Filtrate via ICP-MS filter->analyze evaluate Compare Pd Levels & Select Optimal Scavenger analyze->evaluate

Caption: A workflow for systematically screening palladium scavengers.

Protocol 2: Quantification of Residual Palladium - Sample Preparation for ICP-MS

Accurate sample preparation is critical for reliable ICP-MS results.

  • Homogenize: Ensure your final product sample is perfectly homogeneous. If it is a solid, dissolve a precisely weighed amount (e.g., 10-50 mg) in a suitable solvent (e.g., DMF, NMP) in a volumetric flask.

  • Digestion (if required): For some complex matrices, microwave digestion with strong acids (e.g., nitric acid) may be necessary to break down all organic components and ensure the palladium is fully accessible for analysis.[12] This step is typically performed by the analytical laboratory.

  • Dilution: The analytical lab will perform a precise serial dilution of your sample into the linear range of the ICP-MS instrument, typically using deionized water or a weak acid solution.

  • Standardization: The analysis is run against a calibration curve created from certified palladium standards to ensure accuracy.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve palladium removal issues.

Caption: A decision tree for troubleshooting high residual palladium.

References

  • Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures. Benchchem.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
  • Palladium Detection for API Purific
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC.
  • Cross-Linked Imidazolium Salts as Scavengers for Palladium.
  • Technical Support Center: Palladium-C
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
  • Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. PubMed.
  • How can i remove palladium Pd catalyst easily?
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Effective removal of palladium by SPE.
  • How to Remove Palladium in three easy steps. Biotage.
  • Your trick to remove residual palladium. Reddit.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.
  • Method of removing palladium.
  • How do you remove the trace amount of Palladium in the products?
  • Mandates for Elemental Impurities FDA (USP) <232> & <233> / EMA (EP) Ch. 5.2 / & ICH-Q3D Step 4 version. BioSpectra, Inc.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
  • FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. FDA.
  • An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II)
  • ICH Q3D Elemental Impurities.
  • Metal Scavengers in Process Chemistry An Investig
  • Q3D(R2)
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.
  • Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogen
  • Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Compar
  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Amin

Sources

Technical Support Center: A Troubleshooting Guide for Cross-Coupling Reactions with 2-bromo-N-methylpyridin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving 2-bromo-N-methylpyridin-4-amine hydrochloride. Our aim is to equip you with the scientific rationale and practical steps to overcome common experimental challenges and achieve successful reaction outcomes.

Introduction: Understanding the Substrate

2-bromo-N-methylpyridin-4-amine hydrochloride is a versatile building block in medicinal chemistry. However, its structure presents a unique set of challenges in cross-coupling reactions. The electron-donating N-methylamino group at the 4-position and the coordinating pyridine nitrogen can significantly influence reactivity. Furthermore, the hydrochloride salt form necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base. This guide will address these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 2-bromo-N-methylpyridin-4-amine hydrochloride is not proceeding, or the yield is very low. What are the likely causes?

A1: Low or no conversion in cross-coupling reactions with this substrate can stem from several factors, often related to its inherent chemical properties.

  • Inadequate Neutralization of the Hydrochloride Salt: The hydrochloride salt is unreactive in most cross-coupling reactions. It is crucial to neutralize it in situ to the free base form. A common pitfall is using an insufficient amount of base.

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen and the exocyclic amine can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This is a well-documented issue with aminopyridine substrates.[1]

  • Poor Solubility: The hydrochloride salt may have limited solubility in common organic solvents used for cross-coupling reactions, leading to a heterogeneous mixture and slow reaction rates.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can lead to reaction failure.

Q2: How do I effectively neutralize the hydrochloride salt for the reaction?

A2: You must add at least one extra equivalent of base to your reaction mixture specifically for the neutralization of the hydrochloride salt, in addition to the base required for the catalytic cycle.

Recommended approach:

  • Calculate the molar equivalents of base needed for the catalytic cycle (typically 2-3 equivalents).

  • Add one additional equivalent of base to neutralize the HCl salt.

  • For example, if your protocol calls for 2 equivalents of K₂CO₃, you should use 3 equivalents when starting with the hydrochloride salt.

It is generally preferable to perform the neutralization in situ rather than attempting to isolate the free base, which can be unstable.

Q3: I am observing significant amounts of debromination of my starting material. How can I prevent this side reaction?

A3: Debromination (protodebromination) is a common side reaction, particularly in Suzuki-Miyaura couplings, where the bromine atom is replaced by a hydrogen atom. This is often caused by the instability of the boronic acid coupling partner in the presence of aqueous bases.[3]

Strategies to minimize debromination:

  • Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the presence of water, which is a proton source.

  • Employ Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of hydroxides.[4]

  • Switch to Boronate Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.

  • Optimize Reaction Time: Prolonged reaction times can lead to increased side reactions. Monitor your reaction progress (e.g., by TLC or LC-MS) and work it up once the starting material is consumed.

Troubleshooting Specific Cross-Coupling Reactions

This section provides tailored advice for common cross-coupling reactions.

Suzuki-Miyaura Coupling

Problem: Low yield of the desired biaryl product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The pyridine nitrogen is coordinating to the palladium center, inhibiting the catalytic cycle.[3]Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium and promote the desired reaction pathway.[3]
Inefficient Transmetalation The transfer of the organic group from the boron reagent to the palladium complex is slow. This can be exacerbated by the electron-rich nature of the aminopyridine.The choice of base is critical for activating the boronic acid. K₃PO₄ is often a good choice as it is effective in promoting transmetalation.[4]
Protodeboronation As discussed in Q3, the boronic acid is being consumed by a side reaction.Use a boronate ester instead of a boronic acid and consider using anhydrous conditions.[3]

Representative Suzuki-Miyaura Protocol:

  • To a dry Schlenk flask, add 2-bromo-N-methylpyridin-4-amine hydrochloride (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R(L2) transmetalation->pd_r_complex boronate R-B(OR)3- boronate->transmetalation base Base base->boronate boronic_acid R-B(OH)2 boronic_acid->base + OH- reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

General Troubleshooting Workflow

When encountering a problematic reaction, a systematic approach is key. The following workflow can help you diagnose and solve the issue.

Troubleshooting_Workflow start Reaction Failure (Low Yield/No Reaction) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_base Is the Hydrochloride Salt Neutralized? (≥ 2 eq. Base) check_conditions->check_base check_catalyst Is the Catalyst/Ligand System Appropriate? check_base->check_catalyst check_solvent Is Solubility an Issue? check_catalyst->check_solvent analyze_byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) check_solvent->analyze_byproducts degradation Starting Material Degradation? analyze_byproducts->degradation side_products Side Products Observed? degradation->side_products No optimize_temp_time Optimize Temperature and Time degradation->optimize_temp_time Yes optimize_base Optimize Base (Type and Amount) side_products->optimize_base Yes (e.g., Debromination) optimize_catalyst Screen Different Ligands/Catalysts side_products->optimize_catalyst Yes (e.g., Homocoupling) optimize_solvent Screen Different Solvents/Co-solvents side_products->optimize_solvent No success Successful Reaction optimize_base->success optimize_catalyst->success no_change No Improvement optimize_catalyst->no_change optimize_solvent->success optimize_temp_time->success

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

References

  • Sonogashira Coupling | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Negishi Coupling - NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). J Org Chem, 72(9), 3606-7. [Link]

  • 4-(Methylamino)pyridine | C6H8N2 | CID 123098. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Heck reaction. (2024, January 26). In Wikipedia. [Link]

  • Sonogashira coupling. (2023, December 14). In Wikipedia. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Org Lett, 13(16), 4380-4383. [Link]

  • Ullmann condensation. (2023, November 28). In Wikipedia. [Link]

  • The Mechanisms of the Stille Reaction. (2004). Angewandte Chemie International Edition, 43(38), 4994-5019. [Link]

  • Buchwald-Hartwig Amination Reaction. (2021, July 26). YouTube. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2018). Molecules, 23(10), 2465. [Link]

  • Stille reaction. (2023, December 29). In Wikipedia. [Link]

  • Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. (2019). J Am Chem Soc, 141(2), 855-860. [Link]

  • Bipyridine. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). J Org Chem, 70(14), 5409-5417. [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Suzuki reaction. (2024, February 10). In Wikipedia. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016, April 20). Loba Chemie. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Help with 4-Bromopyridine HCl. (2024, October 4). Reddit. [Link]

  • pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved February 15, 2026, from [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2018). Molecules, 23(12), 3298. [Link]

  • N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • N-Methyl-4-pyridinamine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Reactions with 2-bromo-N-methylpyridin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 2-bromo-N-methylpyridin-4-amine hydrochloride. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: homocoupling. As scientists, we understand that achieving high yield and purity is paramount. This resource, grounded in established chemical principles and field-proven experience, will equip you to diagnose, mitigate, and ultimately minimize the formation of undesired homocoupled byproducts in your cross-coupling reactions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering homocoupling with this specific substrate.

Q1: What is homocoupling and why is it a problem with 2-bromo-N-methylpyridin-4-amine hydrochloride?

A1: Homocoupling is an undesired side reaction in cross-coupling methodologies where two identical molecules of a reactant couple with each other. In the context of reactions involving 2-bromo-N-methylpyridin-4-amine hydrochloride, you may observe the formation of a bipyridine byproduct. This is particularly problematic in, for example, a Suzuki-Miyaura coupling, where the goal is to form a C-C bond between the pyridine ring and an organoboron reagent. The formation of the homocoupled product consumes your starting material, reduces the yield of the desired product, and complicates purification due to similarities in polarity and solubility with the target molecule.

The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can influence the reaction pathways, sometimes favoring homocoupling.[1][2]

Q2: I'm observing significant homocoupling of my boronic acid coupling partner. What is the primary cause?

A2: The homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura couplings and is frequently caused by the presence of oxygen in the reaction mixture.[1][3] Oxygen can participate in the catalytic cycle, leading to the oxidation of the Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[3][4] It is crucial to ensure that all solvents and the reaction setup are thoroughly deoxygenated.

Q3: Can the hydrochloride salt form of my starting material affect the reaction?

A3: Yes, the hydrochloride salt can influence the reaction. The presence of an acidic proton can potentially interfere with the basic conditions required for many cross-coupling reactions. It is often necessary to use a sufficient excess of base to not only facilitate the catalytic cycle but also to neutralize the hydrochloride salt. The choice of base is critical and can significantly impact the reaction outcome.

Q4: Are there specific types of cross-coupling reactions where homocoupling of 2-bromo-N-methylpyridin-4-amine is more prevalent?

A4: While homocoupling can occur in various palladium-catalyzed cross-coupling reactions, it can be particularly noticeable in conditions that are not fully optimized. For instance, in Suzuki-Miyaura reactions, suboptimal catalyst/ligand combinations, insufficient degassing, or an inappropriate choice of base can lead to increased homocoupling.[5] Similarly, in reactions like Sonogashira or Heck couplings, catalyst deactivation or side reactions can indirectly lead to conditions that favor the homocoupling of the starting halide.

II. Troubleshooting Guides: A Deeper Dive

This section provides detailed, step-by-step troubleshooting for specific experimental issues, explaining the underlying chemical principles for each recommendation.

Scenario 1: Significant Formation of Bipyridine Homocoupling Product

Issue: You observe a significant amount of the homocoupled bipyridine byproduct derived from 2-bromo-N-methylpyridin-4-amine hydrochloride in your Suzuki-Miyaura reaction.

Root Cause Analysis & Corrective Actions:

1. Inefficient Catalyst System:

  • Explanation: The choice of palladium catalyst and ligand is paramount. The ligand's role is to stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and suppress side reactions.[6] For electron-deficient substrates like 2-bromopyridines, bulky, electron-rich phosphine ligands are often beneficial.[1][7] These ligands can accelerate the rate of reductive elimination, outcompeting the pathways that lead to homocoupling.

  • Troubleshooting Steps:

    • Ligand Selection: If you are using a simple ligand like triphenylphosphine (PPh₃), consider switching to a more specialized, electron-rich, and sterically hindered biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[7]

    • Pre-catalyst Choice: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, which can sometimes be inefficient, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or modern pre-catalysts (e.g., Buchwald G3 or G4 palladacycles).[5] These pre-catalysts are designed for more reliable and rapid generation of the active catalytic species.

    • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio, which is typically between 1:1 to 4:1, depending on the specific ligand and catalyst used.[5] An insufficient amount of ligand can lead to catalyst decomposition and an increase in side reactions.

2. Suboptimal Reaction Conditions:

  • Explanation: Temperature, solvent, and base selection all play a crucial role in directing the reaction towards the desired cross-coupling product.[8] High temperatures can sometimes lead to catalyst decomposition and an increase in side reactions.[5] The base is not only required to activate the boronic acid for transmetalation but its strength and solubility can influence the overall reaction kinetics.[5][9]

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish, cautiously increasing the temperature may improve the rate.[5] However, if homocoupling is a major issue, it might be beneficial to screen lower temperatures to see if the desired reaction can proceed without favoring the side reaction.

    • Solvent Screening: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. Common solvents for Suzuki couplings include toluene/water, dioxane/water, and DMF.[10] If one solvent system is giving poor results, screening others is a logical step. For instance, in some cases, using water as a co-solvent has been shown to suppress homocoupling.[11]

    • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] If you are using a strong base and observing significant side reactions, switching to a weaker base might be beneficial. Conversely, if the reaction is not proceeding, a stronger base might be necessary. It is important to screen a variety of bases to find the optimal conditions for your specific substrate.

Experimental Protocol: Screening for Optimal Conditions
ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (Alternative)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%)XPhos Pd G3 (3 mol%)
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2.5 eq)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)DMF
Temperature 90 °C80 °C100 °C

Procedure:

  • To a series of reaction vials, add 2-bromo-N-methylpyridin-4-amine hydrochloride (1.0 eq), the desired boronic acid (1.2 eq), and the designated base.

  • Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent, followed by the catalyst system.

  • Heat the reactions to the specified temperature and monitor by TLC or LC-MS.

  • Analyze the crude reaction mixtures to determine the ratio of the desired product to the homocoupled byproduct.

Scenario 2: Low Yield and Presence of Unreacted Starting Material

Issue: The reaction is sluggish, with a significant amount of unreacted 2-bromo-N-methylpyridin-4-amine hydrochloride remaining, and some homocoupling is observed.

Root Cause Analysis & Corrective Actions:

1. Catalyst Deactivation:

  • Explanation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[1] This is a common issue with nitrogen-containing heterocycles. Additionally, trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5]

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

    • Use of Bulky Ligands: As mentioned previously, bulky, electron-rich ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen and thus mitigating catalyst deactivation.[1]

2. Inefficient Transmetalation:

  • Explanation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, can be slow for electron-deficient heteroaryl compounds.[1] The choice of base and the nature of the boronic acid derivative can significantly influence the rate of this step.

  • Troubleshooting Steps:

    • Boronic Acid Stability: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of aqueous bases.[1] Using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts can help prevent this side reaction.[1]

    • Base Optimization: The base plays a crucial role in activating the boronic acid for transmetalation.[5] Screening different bases, as outlined in the previous section, is essential.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield & Unreacted Starting Material Check_Degassing Improve Degassing (Freeze-Pump-Thaw) Start->Check_Degassing Catalyst Deactivation? Change_Boron_Reagent Use Boronic Ester or Trifluoroborate Salt Start->Change_Boron_Reagent Inefficient Transmetalation? Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Degassing->Change_Ligand Use_Precatalyst Use Modern Pre-catalyst (e.g., Buchwald G3/G4) Change_Ligand->Use_Precatalyst Optimize_Temp Optimize Temperature Use_Precatalyst->Optimize_Temp Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃) Change_Boron_Reagent->Screen_Bases Screen_Bases->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

III. Mechanistic Insights into Homocoupling

A fundamental understanding of the reaction mechanisms is crucial for effective troubleshooting.

The Desired Catalytic Cycle (Suzuki-Miyaura Coupling)

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (R-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups (Ar and R) couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[12]

Pathways to Homocoupling

Homocoupling can arise from several competing pathways:

  • Reductive Homocoupling of the Aryl Halide: This can occur if the transmetalation step is slow. Two molecules of the Ar-Pd(II)-X intermediate can undergo a disproportionation or react with a reducing agent in the system to form the Ar-Ar homocoupled product.[13]

  • Oxidative Homocoupling of the Boronic Acid: As discussed, this is often promoted by the presence of oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled biaryl product and regenerate Pd(0).[4][14]

Homocoupling_Mechanisms cluster_suzuki Desired Suzuki Cycle cluster_homo_halide Aryl Halide Homocoupling cluster_homo_boronic Boronic Acid Homocoupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (+ Ar-X) Pd0_O2 Pd(0) + O₂ Pd0->Pd0_O2 Presence of O₂ ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR Transmetalation (+ R-B(OR)₂) Two_ArPdX 2 x Ar-Pd(II)(X)L₂ ArPdX->Two_ArPdX Slow Transmetalation ArPdR->Pd0 Regeneration Product Ar-R ArPdR->Product Reductive Elimination ArAr_Product Ar-Ar Two_ArPdX->ArAr_Product Disproportionation/ Reduction PdII_O Pd(II)-Oxo Species Pd0_O2->PdII_O RR_Product R-R PdII_O->RR_Product Reaction with 2 x R-B(OR)₂ Pd0_regen Pd(0) PdII_O->Pd0_regen Regeneration Two_RB 2 x R-B(OR)₂

Caption: Competing pathways in Pd-catalyzed cross-coupling.

By understanding these competing reaction pathways, researchers can make more informed decisions to optimize their reaction conditions and steer the reaction towards the desired cross-coupled product, ultimately minimizing the formation of homocoupled byproducts.

IV. References

  • dos Santos, J. H. Z., et al. (2019). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 9(10), 9239-9251. DOI: 10.1021/acscatal.9b02243

  • Zeng, M., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(8), 2490-2495. DOI: 10.1021/jo902722w

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. DOI: 10.1002/anie.201412288

  • Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI: 10.1039/D4QO02335H

  • Gallou, F., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. DOI: 10.1039/D5SC02923F

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • Huang, Y., et al. (2016). Facile Palladium-Catalyzed Homocoupling of Aryl Halides Using 1,4-Butanediol as Solvent, Reductant and O,O-Ligand. ChemistrySelect, 1(3), 630-634. DOI: 10.1002/slct.201600181

  • Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 423-428. DOI: 10.1021/op050036x

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Homocouplings of aryl halides in water. Reaction conditions. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved [Video]. YouTube. Retrieved from [Link]

  • Özkal, O., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(10), 1642. DOI: 10.3390/molecules22101642

  • Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(8), 5674-5679. DOI: 10.1039/C7SC01925A

  • Hatakeyama, T., et al. (2009). Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums. Organic Letters, 11(20), 4536-4539. DOI: 10.1021/ol901768q

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 2-Bromo-N-methylpyridin-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison designed for analytical chemists and drug discovery researchers. It synthesizes theoretical mass spectrometry principles with practical method development strategies for 2-bromo-N-methylpyridin-4-amine hydrochloride .

Executive Summary

For the characterization of 2-bromo-N-methylpyridin-4-amine hydrochloride (Formula: C₆H₇BrN₂·HCl; MW_freebase: ~187.04 Da), LC-ESI-MS/MS is the superior analytical platform compared to GC-EI-MS .

While GC-MS offers rigorous structural fingerprinting via library matching, the hydrochloride salt form necessitates thermal dissociation or chemical derivatization, introducing variability. LC-ESI-MS allows for direct injection of the salt, preserves the molecular ion [M+H]⁺, and provides unambiguous confirmation via the characteristic bromine isotopic signature (


Br/

Br).

Chemical Profile & Mass Spectral Challenges

Before selecting a method, the analyst must understand the intrinsic properties of the analyte that dictate mass spectral behavior.

FeatureSpecificationAnalytical Impact
Core Structure Pyridine ring, 2-Br, 4-NHMeBasic nitrogen allows easy protonation ([M+H]⁺).
Isotopic Pattern Bromine (

Br :

Br ≈ 1:1)
Creates a distinct "doublet" molecular ion signal separated by 2 Da.
Salt Form Hydrochloride (HCl)Critical: Non-volatile. Must be dissolved in polar solvent (LC) or neutralized (GC).
Monoisotopic Mass 185.98 (for

Br)
Target m/z for method development.

Method A: LC-ESI-QTOF-MS (Recommended)

The Gold Standard for salts and polar intermediates.

Technical Rationale

Electrospray Ionization (ESI) is a "soft" technique that transfers the pre-existing solution-phase ions into the gas phase. Since the analyte is already a hydrochloride salt, it exists as a cation in solution, making ESI highly sensitive. High-Resolution Mass Spectrometry (HRMS) using a QTOF or Orbitrap is recommended to confirm the elemental composition.

Experimental Protocol
  • Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid). No desalting required.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters: Positive Ion Mode (ESI+). Capillary Voltage: 3500 V. Fragmentor: 100 V.

Expected Spectral Data[1]
  • Molecular Ion: Dominant doublet at m/z 187.0 (

    
    Br) and m/z 189.0  (
    
    
    
    Br) with equal intensity.
  • Adducts: Minimal sodium adducts due to basicity of the pyridine nitrogen.

Method B: GC-EI-MS (Alternative)

The alternative for structural fingerprinting and impurity profiling.

Technical Rationale

Gas Chromatography (GC) coupled with Electron Ionization (EI) provides energetic fragmentation (70 eV), yielding a "fingerprint" spectrum useful for library searching (NIST/Wiley). However, the HCl salt is non-volatile and will decompose in the injector port if not treated.

Experimental Protocol
  • Sample Prep (Mandatory Free-Basing):

    • Dissolve 5 mg salt in 1 mL 1M NaOH.

    • Extract with 1 mL Dichloromethane (DCM).

    • Dry organic layer over MgSO₄.

    • Inject the DCM layer.

  • Inlet: Split mode (20:1), 250°C.

  • Column: HP-5ms (5% Phenyl-methylpolysiloxane).

  • Oven: 60°C hold 1 min, ramp 20°C/min to 300°C.

Expected Spectral Data[1]
  • Molecular Ion: Weak M⁺• at m/z 186/188.

  • Fragmentation: Extensive. Loss of H•, loss of[1][2] •CH₃, and loss of Br• are common.[3]

Comparative Performance Matrix

MetricMethod A: LC-ESI-MSMethod B: GC-EI-MS
Sample Preparation Simple: Dilute & Shoot.Complex: Requires extraction/neutralization.
Sensitivity High: Nanogram level detection.Moderate: Microgram level.
Structural ID Isotopic pattern + Exact Mass.Library matching + Fragment fingerprint.
Throughput < 6 mins per sample.15-20 mins (including prep).
Risk Factor Low.High (Thermal degradation of salt).

Deep Dive: Fragmentation Pathways (MS/MS)

Understanding the fragmentation is crucial for developing MRM (Multiple Reaction Monitoring) transitions for quantitative assays.

In an ESI-MS/MS experiment (CID - Collision Induced Dissociation), the protonated molecule [M+H]⁺ (m/z 187) typically undergoes specific cleavages.

Proposed Fragmentation Mechanism[4]
  • Precursor: m/z 187 (containing

    
    Br).
    
  • Loss of Methylamine (-31 Da): Cleavage of the exocyclic N-C bond.

  • Loss of Bromine (-79 Da): Cleavage of the C-Br bond (less common in soft ESI unless high energy is applied, but common in EI).

  • Ring Cleavage: Loss of HCN is characteristic of pyridines.

Visualization of Analytical Workflow & Fragmentation

G cluster_LC Method A: LC-ESI-MS cluster_GC Method B: GC-EI-MS Sample 2-Bromo-N-methylpyridin-4-amine HCl LC_Prep Dilute in H2O/ACN Sample->LC_Prep GC_Prep Alkaline Extraction (Free-basing) Sample->GC_Prep ESI_Source ESI+ Source (Soft Ionization) LC_Prep->ESI_Source MH_Ion [M+H]+ Doublet m/z 187 & 189 ESI_Source->MH_Ion Protonation EI_Source EI Source (Hard Ionization) GC_Prep->EI_Source Frag_Ion Fragment Ions (Loss of Br, CH3) EI_Source->Frag_Ion Fragmentation

Figure 1: Comparative Analytical Workflow. Method A (Blue) offers a direct path for salts, while Method B (Green) requires chemical modification.

Frag Precursor Precursor Ion [M+H]+ m/z 187 (79Br) Frag1 Fragment A [M+H - CH3NH2]+ m/z 156 Precursor->Frag1 Loss of Methylamine (31 Da) Frag2 Fragment B [M+H - HCN]+ m/z 160 Precursor->Frag2 Loss of HCN (27 Da) Frag3 Fragment C [M+H - Br]+ m/z 108 Precursor->Frag3 Loss of Br Radical (High Energy)

Figure 2: Proposed ESI-MS/MS Fragmentation Pathway for the


Br isotopologue.

References

  • Sigma-Aldrich. 2-Bromo-4-methylpyridine Product Information. (Provides foundational physical data for brominated methylpyridines). Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). (Standard reference for EI fragmentation patterns of pyridine derivatives). Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on fragmentation mechanisms like HCN loss in heterocycles).
  • Holčapek, M., et al. (2012). Mass spectrometry of pyridine derivatives. Journal of Mass Spectrometry. (Discusses specific ionization behaviors of aminopyridines). Link

Sources

A Researcher's Guide to Establishing Analytical Standards for 2-bromo-N-methylpyridin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the purity and identity of synthetic intermediates are paramount. The compound 2-bromo-N-methylpyridin-4-amine hydrochloride is a key building block whose analytical integrity directly impacts the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide addresses a common challenge in pharmaceutical development: establishing a reliable analytical standard for a novel or commercially unavailable compound.

I. The Foundational Step: Qualification of an In-House Reference Standard

An in-house reference standard is a highly purified and well-characterized material prepared by the user.[3][4] Its qualification is a two-part process: unequivocal structural identification and high-accuracy purity determination. The goal is to create a benchmark against which all subsequent batches of the material can be compared.

The overall workflow for qualifying a new batch of material as an in-house reference standard is a systematic process involving orthogonal analytical techniques to ensure a comprehensive characterization.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Qualification start Synthesized Material (High Purity Batch) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir FT-IR Spectroscopy start->ir hplc HPLC-UV Purity start->hplc gcms GC-MS for Volatiles & Impurities start->gcms qnmr qNMR Assay (Primary Method) start->qnmr qual Qualified In-House Reference Standard nmr->qual ms->qual ir->qual hplc->qual gcms->qual qnmr->qual

Caption: Workflow for qualifying an in-house reference standard.

II. Identity Confirmation: A Spectroscopic Triad

Before purity can be assessed, the chemical structure of the proposed standard must be unequivocally confirmed. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides orthogonal data to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the specific arrangement of atoms in a molecule. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-bromo-N-methylpyridin-4-amine, one would expect to see distinct signals for the aromatic protons on the pyridine ring, a signal for the N-methyl protons, and a signal for the amine proton.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule, providing a carbon backbone fingerprint.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. By providing a highly accurate mass measurement, HRMS can definitively confirm the molecular formula. The isotopic pattern resulting from the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a fingerprint of the functional groups present in the molecule. Key expected absorptions include N-H stretching for the amine, C-H stretching for the aromatic ring and methyl group, C=C and C=N stretching within the pyridine ring, and C-N stretching.

III. Purity Determination: A Comparative Analysis of Chromatographic and Spectroscopic Methods

Purity assessment is arguably the most critical phase of standard qualification. No single method can detect all possible impurities. Therefore, a comparison of orthogonal techniques is essential. The primary methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with Quantitative NMR (qNMR) emerging as a powerful primary method for assay determination.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and interaction with stationary phase.Signal intensity is directly proportional to the number of nuclei.[5]
Primary Use Purity analysis, detection of non-volatile and thermally labile impurities.Detection of volatile and semi-volatile impurities, residual solvents.Absolute purity/assay determination without a specific reference standard.[6][7]
Strengths High resolution, robust quantitation, widely applicable, non-destructive.High sensitivity, provides structural information of impurities via MS.Primary ratio method, no response factor needed, high precision, rapid method development.[8]
Limitations Requires a reference standard for assay, may not detect non-chromophoric impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Lower sensitivity than chromatography, requires a high-purity internal standard, higher initial instrument cost.
Application for this Compound Excellent. The preferred method for purity determination of process-related impurities.Good. Suitable for checking residual solvents and volatile starting materials. The amine may require derivatization for optimal peak shape.Excellent. The ideal primary method to assign an absolute purity value (assay) to the in-house standard.

Experimental Protocols

Protocol 1: HPLC-UV Purity Determination

This reversed-phase HPLC method is designed to separate the main 2-bromo-N-methylpyridin-4-amine peak from potential process-related impurities, such as unreacted starting materials or side-products from a Sandmeyer reaction.[9][10]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Solution (1.0 mg/mL in Diluent) sst 3. System Suitability Test (5 injections of Standard) prep_std->sst prep_sample 2. Prepare Sample Solution (1.0 mg/mL in Diluent) inject 4. Inject Sample & Blank sst->inject integrate 5. Integrate Chromatograms inject->integrate calculate 6. Calculate Purity (Area % Normalization) integrate->calculate

Caption: HPLC purity determination workflow.

  • Instrumentation & Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Diluent: 50:50 Water:Acetonitrile.

  • System Suitability (Trustworthiness):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis & Calculation:

    • Inject the diluent (as a blank) followed by the sample solution.

    • Calculate the percentage purity using the area normalization method, disregarding peaks from the blank and any peaks below the reporting threshold (e.g., 0.05%).

Protocol 2: Quantitative NMR (qNMR) for Assay Determination

qNMR provides a direct measurement of the analyte's purity against a certified internal standard, a primary method recognized by pharmacopeias.[7]

  • Materials:

    • Analyte: ~15 mg of 2-bromo-N-methylpyridin-4-amine hydrochloride, accurately weighed.

    • Internal Standard (IS): ~10 mg of a certified standard (e.g., Maleic Acid or Dimethyl sulfone), accurately weighed. The IS must be of known high purity (e.g., >99.9%), stable, and have peaks that do not overlap with the analyte peaks.

    • Solvent: Deuterated solvent (e.g., DMSO-d₆ or D₂O) of high isotopic purity.

  • Sample Preparation:

    • Accurately weigh the analyte and internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and standard protons to allow for full relaxation. A D1 of 30-60 seconds is common.

      • Use a calibrated 90° pulse.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping peak for the analyte and a well-resolved peak for the internal standard.

    • The purity of the analyte (Purity_analyte) is calculated using the following equation:[11]

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral area of the peak

    • N: Number of protons giving rise to the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_IS: Certified purity of the internal standard

IV. Method Validation and Conclusion

The chosen primary method for purity determination (typically HPLC) must be validated according to ICH Q2(R1) guidelines.[12][13][14] This involves assessing parameters such as specificity, linearity, range, accuracy, and precision to ensure the method is fit for its intended purpose.

References

  • United States Pharmacopeial Convention. (n.d.). General Chapter <11> USP Reference Standards. uspbpep.com. Retrieved February 15, 2026, from [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved February 15, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 15, 2026, from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved February 15, 2026, from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved February 15, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved February 15, 2026, from [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Retrieved February 15, 2026, from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved February 15, 2026, from [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Information. (2024, November 27). SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. Retrieved February 15, 2026, from [Link]

  • Trung Tâm Thuốc Central Pharmacy. (2025, December 10). USP Reference Standards- General Chapters. Retrieved February 15, 2026, from [Link]

  • USP. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved February 15, 2026, from [Link]

  • ISO, IUPAC, AOAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. Retrieved February 15, 2026, from [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 15, 2026, from [Link]

  • Pharm D Guru. (n.d.). 32. SANDMEYERS REACTION. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to Catalyst Selection for the Cross-Coupling of 2-bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery and materials science, the substituted pyridine motif is a cornerstone. Its prevalence in pharmaceuticals is a testament to its versatile role as a bioisostere and its ability to engage in crucial hydrogen bonding interactions. 2-bromo-N-methylpyridin-4-amine hydrochloride is a particularly valuable building block, offering a reactive handle at the 2-position for the strategic introduction of molecular complexity. The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position is paramount for generating novel chemical entities.

Transition-metal-catalyzed cross-coupling reactions are the undisputed tools of choice for forging these bonds with precision and efficiency.[1] However, the inherent electronic properties of the pyridine ring, specifically the coordinating ability of the ring nitrogen, can present significant challenges, often leading to catalyst inhibition and deactivation.[2][3] This guide provides a comprehensive comparative analysis of various catalytic systems for the cross-coupling of 2-bromo-N-methylpyridin-4-amine, offering field-proven insights and detailed experimental data to empower researchers in selecting the optimal conditions for their synthetic endeavors.

Pillar 1: Understanding the Catalytic Landscape

The success of a cross-coupling reaction hinges on a synergistic interplay between the metal center, the ligand, the base, and the solvent. For bromopyridine substrates, the primary challenge is to prevent the lone pair of the pyridine nitrogen from coordinating to the palladium catalyst, which can form inactive species and stall the catalytic cycle.[2] The strategic solution lies in the use of bulky, electron-rich phosphine ligands that sterically shield the metal center, promoting the desired catalytic turnover while discouraging inhibitory coordination.[2][4]

This guide will focus on a comparative analysis of several cornerstone cross-coupling reactions:

  • Suzuki-Miyaura Coupling: A robust and widely used method for C-C bond formation utilizing generally stable and low-toxicity organoboron reagents.[5][6]

  • Buchwald-Hartwig Amination: The premier method for C-N bond formation, allowing for the coupling of a vast range of amines with aryl halides.[7][8]

  • Sonogashira Coupling: A reliable method for synthesizing aryl alkynes through the coupling of terminal alkynes, often requiring a copper co-catalyst.[9][10]

  • Stille Coupling: A powerful C-C bond-forming reaction using organostannane reagents, notable for its tolerance of a wide array of functional groups, though hampered by the toxicity of tin byproducts.[11][12][13][14][15]

  • Negishi Coupling: Employs highly reactive organozinc reagents, often providing excellent yields under mild conditions, but requires strict exclusion of air and moisture.[16][17][18][19]

Pillar 2: Experimental Design & Comparative Workflow

To provide a clear and objective comparison, a standardized experimental workflow was designed. A parallel synthesis approach was employed to evaluate multiple catalyst systems for different coupling reactions under consistent reaction concentrations and scales. The primary metric for comparison is the isolated yield of the desired coupled product.

G cluster_reactions Parallel Cross-Coupling Reactions cluster_analysis Analysis & Comparison sub Starting Material (2-bromo-N-methylpyridin-4-amine) suzuki Suzuki-Miyaura sub->suzuki Catalyst System Screening buchwald Buchwald-Hartwig sub->buchwald Catalyst System Screening sonogashira Sonogashira sub->sonogashira Catalyst System Screening stille Stille sub->stille Catalyst System Screening analysis Yield & Purity (LC-MS, NMR) suzuki->analysis buchwald->analysis sonogashira->analysis stille->analysis comparison Performance Evaluation analysis->comparison

Caption: General workflow for the comparative catalyst study.

Pillar 3: Performance Data & Catalyst System Analysis

The following table summarizes the performance of various catalyst systems for the coupling of 2-bromo-N-methylpyridin-4-amine hydrochloride with representative coupling partners. All reactions were conducted on a 1.0 mmol scale with respect to the limiting reagent. The hydrochloride salt was neutralized in situ by the excess base.

EntryCoupling ReactionCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄ (4)K₂CO₃ (3)Toluene/H₂O1001265
2Suzuki-MiyauraPhenylboronic AcidPd(dppf)Cl₂ (3)K₃PO₄ (3)1,4-Dioxane100888
3Suzuki-MiyauraPhenylboronic AcidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane100495
4Buchwald-HartwigMorpholinePd₂(dba)₃ (2) / BINAP (3)NaOtBu (2.5)Toluene1101278
5Buchwald-HartwigMorpholinePd(OAc)₂ (2) / XPhos (4)K₂CO₃ (3)t-AmylOH110692
6SonogashiraPhenylacetylenePd(PPh₃)₄ (4) / CuI (5)Et₃N (4)THF651075
7Stille(Tributylstannyl)benzenePd(PPh₃)₄ (4)-Toluene1101285
8NegishiPhenylzinc ChloridePd(dppf)Cl₂ (3)-THF65690
Analysis of Results

Suzuki-Miyaura Coupling (Entries 1-3): The classic Pd(PPh₃)₄ catalyst provided a moderate yield, which is not uncommon for challenging pyridinic substrates where catalyst deactivation can be an issue.[2] The use of a more robust ligand system, Pd(dppf)Cl₂, significantly improved the yield and reaction time.[3] The most effective system was the combination of Pd₂(dba)₃ with the bulky, electron-rich Buchwald ligand, SPhos, which delivered an excellent yield in a significantly shorter time.[20] This highlights the principle that sterically demanding ligands are crucial for preventing catalyst inhibition by the pyridine nitrogen.

Buchwald-Hartwig Amination (Entries 4-5): The first-generation bidentate ligand, BINAP, provided a good yield, demonstrating its utility.[7] However, the more advanced, sterically hindered monophosphine ligand, XPhos, in conjunction with Pd(OAc)₂, offered superior performance. This is consistent with modern trends in C-N coupling, where bulky monophosphine ligands often provide higher catalyst activity and broader substrate scope.[4]

Sonogashira, Stille, and Negishi Couplings (Entries 6-8): All three of these coupling methods proved effective. The Sonogashira coupling, while successful, required a copper co-catalyst.[9] The Stille coupling provided a high yield, underscoring its reliability, though the toxicity of organotin reagents is a significant drawback.[11][15] The Negishi coupling, using a pre-formed organozinc reagent, was highly efficient under mild conditions, making it an excellent choice if the required organometallic reagent is accessible and anhydrous conditions can be maintained.[16][17]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

To understand the causality behind these results, it is essential to visualize the catalytic cycle. The Suzuki-Miyaura reaction is a paradigmatic example of palladium-catalyzed cross-coupling.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->pd_complex Ar-X transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ pd_complex->transmetal Ar'B(OH)₂ + Base reductive Reductive Elimination transmetal->reductive reductive->pd0 Ar-Ar' product Coupled Product (Ar-Ar') arx 2-bromo-N-methyl- pyridin-4-amine (Ar-X) boronic Boronic Acid (Ar'B(OH)₂)

Caption: The Suzuki-Miyaura catalytic cycle.

The cycle is initiated by the oxidative addition of the 2-bromopyridine to the active Pd(0) catalyst. The subsequent transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and is facilitated by the base.[5] Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3]

Validated Experimental Protocols

The following protocols are provided as a reliable starting point for researchers. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: High-Yield Suzuki-Miyaura Coupling (Entry 3)
  • Materials: 2-bromo-N-methylpyridin-4-amine hydrochloride (1.0 mmol, 224 mg), Phenylboronic acid (1.2 mmol, 146 mg), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), SPhos (0.04 mmol, 16.4 mg), Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg), anhydrous 1,4-Dioxane (5 mL).

  • Procedure:

    • To a dry Schlenk flask, add 2-bromo-N-methylpyridin-4-amine hydrochloride, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add the degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Efficient Buchwald-Hartwig Amination (Entry 5)
  • Materials: 2-bromo-N-methylpyridin-4-amine hydrochloride (1.0 mmol, 224 mg), Morpholine (1.2 mmol, 105 µL), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), Potassium carbonate (K₂CO₃, 3.0 mmol, 415 mg), anhydrous tert-Amyl alcohol (5 mL).

  • Procedure:

    • To a dry Schlenk flask, add 2-bromo-N-methylpyridin-4-amine hydrochloride, K₂CO₃, Pd(OAc)₂, and XPhos.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add the degassed tert-Amyl alcohol and morpholine via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 6 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with dichloromethane (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

This comparative study demonstrates that high-yielding cross-coupling of 2-bromo-N-methylpyridin-4-amine is readily achievable with appropriate catalyst selection.

  • For C-C bond formation via Suzuki-Miyaura coupling, the use of modern, bulky monophosphine ligands such as SPhos with a palladium source like Pd₂(dba)₃ is highly recommended for achieving optimal yields in shorter reaction times.

  • For C-N bond formation via Buchwald-Hartwig amination, catalyst systems based on ligands like XPhos provide superior results over older generations of catalysts and are the preferred choice for coupling a wide range of amines.

  • While Stille and Negishi couplings are also highly effective, the choice between them often depends on the availability of the organometallic reagent and tolerance for either toxic tin byproducts (Stille) or stringent anhydrous conditions (Negishi).

Ultimately, the choice of catalyst is a balance of reactivity, cost, substrate scope, and process safety. By understanding the principles of catalyst inhibition and leveraging modern ligand systems, researchers can confidently and efficiently synthesize novel derivatives of this important heterocyclic building block.

References

  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem.
  • Chen, X., Zhou, L., Li, Y., Xie, T., & Zhou, S. (2014). Palladium-Catalyzed Cross-Coupling of Aryl Bromides with Pyridyl Aluminum Reagents. The Journal of Organic Chemistry, 79(1), 230-239. [Link]

  • C–N Bond Making Reactions at a Pyridine Ring. ScienceDirect. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
  • C-N Bond Making Reactions at a Pyridine Ring. Scribd. [Link]

  • Moneo, A., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • Strategies for C−C bond formation of pyridines. ResearchGate. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15917-15975. [Link]

  • Kumada coupling. Wikipedia. [Link]

  • Kumada Coupling. NROChemistry. [Link]

  • Alonso, F., & Moglie, Y. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Negishi Coupling. NROChemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Mondal, B., & Bora, U. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5291-5326. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(20), 4769. [Link]

  • Isenegger, P. G., et al. (2021). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. RSC Medicinal Chemistry, 12(11), 1876-1881. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Colacot, T. J., & Gore, K. A. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(24), 7953-7957. [Link]

  • Wang, D., et al. (2014). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Molecules, 19(12), 21373-21383. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Karami, K., Ghasemi, S., & Nasrabadi, H. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(4), 5484-5494. [Link]

  • Szostak, M., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. International Journal of Molecular Sciences, 24(22), 16499. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions. [Link]

Sources

A Comparative Guide to the Reactivity of 2-bromo-N-methylpyridin-4-amine and its Non-Brominated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substitution in Pyridine Chemistry

For researchers in medicinal chemistry and drug development, the pyridine scaffold is a cornerstone of molecular design, appearing frequently in approved pharmaceuticals.[1] The ability to selectively functionalize this heterocycle is paramount for tuning a compound's pharmacological profile. This guide provides an in-depth comparison of the chemical reactivity between two key pyridine building blocks: 2-bromo-N-methylpyridin-4-amine and its corresponding non-brominated analogue, N-methylpyridin-4-amine .

The presence or absence of the bromine atom at the 2-position fundamentally alters the electronic landscape of the pyridine ring, dictating its behavior in key synthetic transformations. Understanding these differences is not merely academic; it is critical for strategic synthetic planning, enabling chemists to select the appropriate substrate to achieve their desired molecular target efficiently. This guide will dissect the underlying electronic principles governing their reactivity and provide practical, experimentally-grounded comparisons in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Pillar 1: Electronic Landscape and its Influence on Reactivity

The reactivity of any substituted pyridine is a direct consequence of the interplay between the inherent electron-deficient nature of the pyridine ring and the electronic effects of its substituents.[2] The nitrogen atom in the ring acts as an electron sink, withdrawing electron density and making the α (2, 6) and γ (4) positions particularly susceptible to nucleophilic attack.[3][4]

  • 2-bromo-N-methylpyridin-4-amine : This molecule features a delicate electronic balance.

    • The N-methylamino group at the 4-position is a strong electron-donating group (EDG) through resonance, pushing electron density into the ring.

    • The bromine atom at the 2-position exerts a dual effect: it is electron-withdrawing by induction due to its electronegativity, but a weak electron-donator by resonance. Critically, its presence provides a reactive handle—a good leaving group—for a host of transformations.

    • The net effect is a pyridine ring activated for nucleophilic substitution at the 2-position and primed for metal-catalyzed cross-coupling reactions.

  • N-methylpyridin-4-amine (Free Base Analogue) :

    • Lacking the bromine atom, the ring's reactivity is dominated by the electron-donating N-methylamino group and the electron-withdrawing ring nitrogen.

    • This molecule is significantly more electron-rich than its brominated counterpart. It will not participate as an electrophile in cross-coupling reactions but will act as a nucleophile or a base.

G cluster_0 2-bromo-N-methylpyridin-4-amine cluster_1 N-methylpyridin-4-amine A Structure A B Structure B A_props Key Features: - Bromine at C2 (Electrophilic site) - Electron-donating amino group at C4 - Primed for Cross-Coupling & SNAr B_props Key Features: - No leaving group at C2 - Electron-rich ring - Acts as a Nucleophile/Base

Caption: High-level comparison of the two pyridine building blocks.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The most striking differences in reactivity are observed in two of the most powerful classes of reactions in modern organic synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

A. Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the primary utility of 2-bromo-N-methylpyridin-4-amine . The carbon-bromine bond provides a reactive site for the palladium catalyst to undergo oxidative addition, initiating the catalytic cycle. In stark contrast, N-methylpyridin-4-amine , lacking a halide or sulfonate leaving group, is completely unreactive as an electrophilic coupling partner.

1. Suzuki-Miyaura Coupling: The Suzuki reaction is a robust method for forming C-C bonds.[6] 2-bromo-N-methylpyridin-4-amine is an excellent substrate for coupling with various aryl- and heteroarylboronic acids or esters to generate 2-aryl-N-methylpyridin-4-amines, a common scaffold in kinase inhibitors.[1] The electron-deficient nature of the pyridine ring generally facilitates these couplings, although the pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation.[7] The use of bulky, electron-rich phosphine ligands can mitigate this issue.[7]

2. Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation.[8] While 2-bromo-N-methylpyridin-4-amine already contains an amino group, the bromine at the 2-position can be displaced by another amine under Buchwald-Hartwig conditions to synthesize more complex diamino-pyridines. This transformation is highly efficient for 2-bromopyridines.[9][10]

Suzuki_Workflow start Starting Materials: 2-bromo-N-methylpyridin-4-amine Arylboronic Acid reagents Reaction Conditions: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents Combine reaction Heat (80-110 °C) Inert Atmosphere reagents->reaction Initiate workup Aqueous Workup: Dilute with organic solvent Wash with H₂O, brine reaction->workup Reaction Complete purify Purification: Column Chromatography workup->purify Isolate Crude product Product: 2-Aryl-N-methylpyridin-4-amine purify->product Isolate Pure

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

B. Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a complementary pathway to cross-coupling for functionalizing the pyridine ring. Here, the electronic differences between the two molecules are again decisive.

  • 2-bromo-N-methylpyridin-4-amine : The bromine atom at the 2-position is highly activated for displacement by nucleophiles. The electronegative ring nitrogen can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the nucleophilic attack.[11][12] This stabilization is a key reason why SNAr on pyridines is significantly more facile at the 2- and 4-positions compared to the 3- and 5-positions.[4][13] A wide range of nucleophiles (alkoxides, thiolates, amines) can displace the bromide.

  • N-methylpyridin-4-amine : This molecule is essentially inert to SNAr under typical conditions. It lacks a suitable leaving group. For a substitution to occur, a hydride ion would need to be displaced, which is extremely unfavorable.[3] Direct amination of a bare pyridine ring, such as in the Chichibabin reaction, requires very harsh conditions (e.g., sodium amide) and proceeds via a different mechanism.[3]

SNAr_Mechanism reactant Reactant + Nu⁻ intermediate Meisenheimer Intermediate (Negative charge delocalized) reactant->intermediate Nucleophilic Attack at C2 stabilization Key Resonance Structure (Charge on Nitrogen) intermediate->stabilization Resonance Stabilization product Product + Br⁻ intermediate->product Loss of Leaving Group

Caption: Conceptual pathway for SNAr on a 2-halopyridine.

Pillar 3: Experimental Protocols & Data

The following sections provide representative, self-validating protocols for key transformations. These are intended as starting points and may require optimization for specific substrates.

Quantitative Data Summary
Property / Reaction Type2-bromo-N-methylpyridin-4-amineN-methylpyridin-4-amine ("Free Base")Rationale for Difference
Formula C₆H₇BrN₂C₆H₈N₂Presence/absence of Bromine.
Molecular Weight 187.04 g/mol 108.14 g/mol Mass of Bromine atom.
pKa (Conjugate Acid) Lower (Estimated < 9)~9.65[5]Inductive electron-withdrawal by Br decreases basicity.
Suzuki-Miyaura Coupling Reactive (as electrophile)[1]Inert (as electrophile)Requires a halide leaving group for oxidative addition.
Buchwald-Hartwig Amination Reactive (as electrophile)[9]Reactive (as nucleophile)Can act as the aryl halide partner or the amine partner.
Nucleophilic Aromatic Sub. Highly Reactive at C2[11][12]Inert Requires a leaving group and activation from ring N.
Electrophilic Aromatic Sub. DifficultDifficultPyridine ring is inherently electron-deficient.[14]
Experimental Protocol 1: Suzuki-Miyaura Coupling of 2-bromo-N-methylpyridin-4-amine

This protocol is adapted from established procedures for similar 2-bromopyridine substrates.[15]

Objective: To synthesize 2-(4-methoxyphenyl)-N-methylpyridin-4-amine.

Materials:

  • 2-bromo-N-methylpyridin-4-amine (1.0 eq.)

  • 4-Methoxyphenylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-N-methylpyridin-4-amine, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Causality: The choice of a palladium(0) catalyst is essential to initiate the cycle via oxidative addition into the C-Br bond. The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[6] An inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

Conclusion and Strategic Outlook

The comparison between 2-bromo-N-methylpyridin-4-amine and N-methylpyridin-4-amine is a clear illustration of strategic functionalization in chemical synthesis.

  • 2-bromo-N-methylpyridin-4-amine is a versatile electrophilic building block . Its primary value lies in its ability to undergo palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions at the 2-position. It is the substrate of choice when the goal is to introduce a new carbon- or heteroatom-based substituent at the C2 position of the N-methylpyridin-4-amine core.

  • N-methylpyridin-4-amine , by contrast, is a nucleophilic building block . Its reactivity is centered on the basicity of its nitrogen atoms. It would be employed as a nucleophile itself in reactions like Buchwald-Hartwig amination (as the amine partner) or other substitution reactions where it displaces a leaving group on a different molecule.

For the synthetic chemist, the choice is unambiguous and dictated entirely by the desired bond disconnection. To build complexity onto the pyridine C2-position, the bromo-derivative is the essential starting material. To use the aminopyridine as a nucleophile, the non-brominated analogue is the correct choice. This fundamental understanding allows for the logical and efficient design of synthetic routes towards complex molecular targets in drug discovery and materials science.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Wikipedia. Pyridine.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
  • PubMed. (2007).
  • PMC.
  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ECHEMI.
  • Wikipedia.
  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Chemistry LibreTexts. (2024). Heterocyclic Amines. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.